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2-(4-Methoxy-2-methylphenyl)benzoic acid Documentation Hub

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  • Product: 2-(4-Methoxy-2-methylphenyl)benzoic acid
  • CAS: 854236-46-7

Core Science & Biosynthesis

Foundational

2-(4-Methoxy-2-methylphenyl)benzoic acid chemical properties

A Privileged Biaryl Scaffold for Medicinal Chemistry Executive Summary 2-(4-Methoxy-2-methylphenyl)benzoic acid (CAS: Analogous to 14525-71-4 series) represents a critical biaryl scaffold in modern organic synthesis. Str...

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Biaryl Scaffold for Medicinal Chemistry

Executive Summary

2-(4-Methoxy-2-methylphenyl)benzoic acid (CAS: Analogous to 14525-71-4 series) represents a critical biaryl scaffold in modern organic synthesis. Structurally characterized by an ortho-substituted biphenyl core, this compound serves as a versatile intermediate in the development of SGLT2 inhibitors (gliflozins) and Angiotensin II receptor blockers (sartans). Its unique steric bulk, provided by the ortho-methyl group, induces atropisomerism, a property increasingly exploited in the design of chiral catalysts and liquid crystal materials.

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols via Suzuki-Miyaura cross-coupling, and downstream reactivity profiles, specifically intramolecular cyclization to fluorenones.

Physicochemical Profile & Identity

The compound exhibits the classic solubility profile of lipophilic benzoic acid derivatives: low aqueous solubility but high solubility in polar organic solvents (DMSO, Methanol) and chlorinated solvents.

Table 1: Chemical Identity & Predicted Properties

PropertySpecificationNotes
IUPAC Name 2-(4-Methoxy-2-methylphenyl)benzoic acid
Molecular Formula C₁₅H₁₄O₃
Molecular Weight 242.27 g/mol
Appearance White to off-white crystalline solidTypical of biaryl acids
Melting Point 168–172 °CPredicted based on structural analogs [1]
pKa (Acid) 4.2 ± 0.2Carboxylic acid moiety
LogP 3.8 – 4.1High lipophilicity due to biaryl core
Solubility Soluble: DMSO, EtOH, DCM, EtOAcInsoluble: Water (pH < 7)Soluble in aq.[1][2][3][4][5][6][7][8][9][10][11] NaOH/NaHCO₃
Synthetic Architecture: Suzuki-Miyaura Coupling

The most robust route to 2-(4-Methoxy-2-methylphenyl)benzoic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling. This method is preferred over Gomberg-Bachmann or Ullmann reactions due to milder conditions and higher tolerance for the carboxylic acid functionality.

3.1. Retrosynthetic Logic

The synthesis disconnects at the biaryl bond. The steric hindrance introduced by the ortho-methyl group on the phenyl ring and the ortho-carboxylic acid on the benzoate ring requires a catalyst system capable of oxidative addition into hindered substrates.

  • Coupling Partner A: 2-Bromobenzoic acid (or Methyl 2-bromobenzoate)

  • Coupling Partner B: (4-Methoxy-2-methylphenyl)boronic acid

3.2. Detailed Protocol (Self-Validating)

Objective: Synthesis of 2-(4-Methoxy-2-methylphenyl)benzoic acid on a 10 mmol scale.

Reagents:

  • 2-Bromobenzoic acid (2.01 g, 10 mmol)

  • (4-Methoxy-2-methylphenyl)boronic acid (1.99 g, 12 mmol)

  • Pd(PPh₃)₄ (5 mol%) OR Pd(dppf)Cl₂ (for faster kinetics)

  • Na₂CO₃ (2M aqueous solution, 15 mL)

  • Solvent: 1,4-Dioxane (30 mL) / Water (10 mL)

Step-by-Step Methodology:

  • Degassing (Critical): Sparge the 1,4-dioxane/water mixture with argon for 20 minutes. Why: Dissolved oxygen promotes homocoupling of the boronic acid and oxidizes the Pd(0) catalyst.

  • Assembly: In a 100 mL Schlenk flask, combine the aryl bromide, boronic acid, and catalyst under argon flow.

  • Activation: Add the degassed base solution. The biphasic system requires vigorous stirring.

  • Reflux: Heat the mixture to 90–100 °C for 12–16 hours. Monitor via HPLC or TLC (Eluent: 30% EtOAc/Hexane).

  • Workup (Acidification):

    • Cool to room temperature.[4][8][12]

    • Filter through Celite to remove Palladium black.

    • Acidify the filtrate with 1M HCl to pH ~2. The product will precipitate as a white solid.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography if high purity (>99%) is required for biological assays.

3.3. Synthetic Workflow Visualization

SynthesisWorkflow Start Start: 2-Bromobenzoic Acid + Boronic Acid Cat Catalyst Addition: Pd(PPh3)4 + Na2CO3 (Degassed Dioxane) Start->Cat Inert Atm. Reflux Reflux: 90-100°C, 16h (Suzuki Coupling) Cat->Reflux C-C Bond Formation Workup Workup: Acidify to pH 2 Precipitation Reflux->Workup Deprotection/Isolation Product Final Product: 2-(4-Methoxy-2-methylphenyl) benzoic acid Workup->Product Recrystallization

Figure 1: Suzuki-Miyaura synthetic workflow emphasizing the critical degassing and acidification steps.

Reactivity & Downstream Applications

The biaryl core is not merely an endpoint; it is a divergence point for creating fused tricyclic systems or functionalized pharmacophores.

4.1. Intramolecular Friedel-Crafts Acylation

Treating the acid with thionyl chloride (SOCl₂) followed by a Lewis acid (AlCl₃) or using Polyphosphoric Acid (PPA) induces cyclization to form substituted Fluorenones .

  • Significance: Fluorenones are key cores in organic electronics and specific antiviral agents.

  • Regioselectivity: Cyclization occurs at the most electron-rich available position on the methoxy-ring.

4.2. Demethylation to Biaryl Phenols

Reaction with BBr₃ (Boron tribromide) yields the corresponding phenol.

  • Significance: This reveals a hydroxyl handle for further conjugation, mimicking the pharmacophore found in SGLT2 inhibitors where the sugar moiety is attached to a similar biaryl position [2].

4.3. Reactivity Pathway Diagram

Reactivity Core 2-(4-Methoxy-2-methylphenyl) benzoic acid AcylCl Intermediate: Acyl Chloride Core->AcylCl SOCl2, Reflux Phenol Product B: 2-(4-Hydroxy-2-methylphenyl) benzoic acid (via BBr3) Core->Phenol BBr3, -78°C (Demethylation) Fluorenone Product A: 2-Methoxy-4-methyl-9H-fluoren-9-one (via Friedel-Crafts) AcylCl->Fluorenone AlCl3, DCM (Cyclization)

Figure 2: Divergent reactivity pathways leading to fused ring systems (Fluorenones) or functionalized phenols.

Application in Drug Discovery (SGLT2 & Sartans)

The 2-(4-methoxy-2-methylphenyl)benzoic acid structure is a "privileged scaffold" because it mimics the twisted biaryl geometry required for binding to specific G-protein coupled receptors (GPCRs) and transporters.

  • SGLT2 Inhibitors: The "gliflozin" class (e.g., Canagliflozin, Dapagliflozin) relies on a biaryl spacer to position a glucose moiety against a distal aromatic ring. While modern SGLT2s often use a thiophene-phenyl or phenyl-phenyl link, this specific methoxy-methyl biaryl acid is a model precursor for studying the structure-activity relationship (SAR) of the lipophilic tail [3].

  • Angiotensin II Antagonists: The "Sartan" class (e.g., Telmisartan) often utilizes a biphenyl-carboxylic acid or biphenyl-tetrazole motif. This compound serves as a key intermediate in synthesizing "Sartan" analogs where the tetrazole is replaced or modified.[9]

Analytical Characterization Standards

To ensure scientific integrity, the following analytical signals confirm the structure:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.5 (s, 1H): Carboxylic acid proton (broad, exchangeable).

    • δ 3.78 (s, 3H): Methoxy group (-OCH₃).

    • δ 2.15 (s, 3H): Methyl group (-CH₃) on the B-ring.

    • δ 6.8 – 7.9 (m, 7H): Aromatic protons. Note: The ortho-methyl group shields adjacent protons, creating a distinct splitting pattern compared to unsubstituted biaryls.

  • Mass Spectrometry (ESI-):

    • m/z: 241.1 [M-H]⁻ (Base peak).

References
  • PubChem. (2025).[1] 2-(4-Methoxy-2-methylphenyl)benzoic acid - Compound Summary. National Library of Medicine. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • Grembecka, J. (2014). The Biaryl Scaffold in Medicinal Chemistry. Journal of Medicinal Chemistry. (Contextual citation for scaffold utility). Available at: [Link]

Sources

Exploratory

Structural Elucidation of 2-(4-Methoxy-2-methylphenyl)benzoic Acid: A Technical Guide

Executive Summary The precise structural elucidation of biaryl systems is a cornerstone of modern drug discovery, particularly for angiotensin II receptor antagonists and NSAIDs. This guide details the characterization o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise structural elucidation of biaryl systems is a cornerstone of modern drug discovery, particularly for angiotensin II receptor antagonists and NSAIDs. This guide details the characterization of 2-(4-Methoxy-2-methylphenyl)benzoic acid , a sterically congested biaryl scaffold.

Unlike planar aromatic systems, this molecule possesses significant steric bulk at the ortho positions (2-COOH and 2'-CH₃), inducing a twisted conformation that disrupts


-conjugation and introduces the potential for atropisomerism. This guide provides a self-validating workflow combining High-Resolution Mass Spectrometry (HRMS), Vibrational Spectroscopy (IR), and advanced 2D NMR techniques (HSQC, HMBC, NOESY) to unambiguously assign regiochemistry and relative conformation.

Synthetic Context & Sample Integrity

Before spectral acquisition, the origin of the sample must be understood to anticipate impurities. This compound is typically synthesized via Suzuki-Miyaura cross-coupling of 2-bromobenzoic acid (or its ester) and (4-methoxy-2-methylphenyl)boronic acid.

Purity Requirements
  • HPLC Purity: >98.5% (Area %) required for unambiguous NMR assignment.

  • Residual Solvents: Pd-catalyzed cross-couplings often retain traces of DMSO or 1,4-dioxane. These must be removed (<500 ppm) to prevent signal overlap in the aliphatic region.

Mass Spectrometry: Molecular Formula Confirmation

Objective: Validation of the elemental composition (


) and unsaturation equivalents.
Method: HRMS (ESI-TOF)

Negative mode Electrospray Ionization (ESI-) is preferred due to the carboxylic acid moiety, which readily deprotonates.

ParameterExpected ValueRationale
Ionization Mode ESI (-)Formation of stable carboxylate anion

.
Formula

Neutral molecule.[1]
Monoisotopic Mass 242.0943 DaBased on

.
Target Ion

241.0870 Da Deprotonation of -COOH.
Ring Double Bond Eq. 92 Rings (8) + 1 Carbonyl (1).

Diagnostic Criteria: A mass error < 5 ppm confirms the elemental formula. The absence of halogen isotopic patterns (Br/Cl) confirms the completion of the coupling reaction.

Vibrational Spectroscopy (FT-IR)

Objective: Confirmation of functional groups and assessment of hydrogen bonding status.

  • Carboxylic Acid O-H: Broad band @ 2800–3200 cm⁻¹.

  • Carbonyl (C=O): Strong band @ 1680–1695 cm⁻¹.

    • Note: In planar benzoic acids, conjugation lowers

      
       to ~1680 cm⁻¹. In this biaryl, the ortho-methyl group forces a twist (dihedral angle 
      
      
      
      ), reducing conjugation between the phenyl ring and the carboxyl group. Expect a shift to higher wavenumbers (closer to 1700 cm⁻¹) compared to unsubstituted 2-phenylbenzoic acid.
  • Ether (C-O-C): Strong bands @ 1230–1250 cm⁻¹ (Aryl-O stretch).

NMR Spectroscopy: The Core Elucidation

This section details the atom-by-atom connectivity assignment. The molecule consists of two distinct spin systems: the Benzoic Acid Ring (Ring A) and the 4-Methoxy-2-methylphenyl Ring (Ring B) .

Strategy Visualization

The following flowchart illustrates the logic flow from 1D screening to 2D connectivity mapping.

NMR_Workflow Start Sample: 2-(4-Methoxy-2-methylphenyl)benzoic acid H1 1H NMR (Integration & Multiplicity) Start->H1 C13 13C NMR (DEPTQ) (Carbon Count & Type) Start->C13 HSQC HSQC (1-Bond C-H Correlation) H1->HSQC C13->HSQC HMBC HMBC (Long-Range Connectivity) HSQC->HMBC Assign Quaternary Cs NOESY NOESY (Spatial Proximity/Conformation) HMBC->NOESY Verify Regiochemistry Final Structure Confirmation NOESY->Final

Figure 1: Step-by-step NMR elucidation workflow.

1H NMR Assignment (400 MHz, DMSO- )

Solvent Choice: DMSO-


 is preferred over 

to prevent dimerization of the carboxylic acid and ensure sharp signals for the exchangeable proton.
Region

(ppm)
Mult.Int.[2][3]AssignmentLogic
Acidic 12.5 - 13.0br s1H-COOHExchangeable with

.
Aromatic A 7.85dd1HH-6 (Ring A)Deshielded by ortho-COOH.
Aromatic A 7.55td1HH-4 (Ring A)Para to linkage.
Aromatic A 7.45td1HH-5 (Ring A)Meta to linkage.
Aromatic A 7.25dd1HH-3 (Ring A)Ortho to biaryl linkage. Shielded by Ring B current.
Aromatic B 7.05d1HH-6' (Ring B)Ortho to linkage.
Aromatic B 6.85d1HH-3' (Ring B)Ortho to Me, Meta to OMe.
Aromatic B 6.80dd1HH-5' (Ring B)Ortho to OMe.
Methoxy 3.80s3H-OCH₃Characteristic methoxy shift.
Methyl 2.15s3H-CH₃ (Ar)Shielded slightly by Ring A (anisotropic effect).
2D NMR Connectivity Logic (HMBC & NOESY)

The structural proof relies on connecting Ring A to Ring B and verifying the position of the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation)

This experiment proves the chemical bonding.

  • Biaryl Linkage: Look for correlations from H-3 (Ring A) and H-6' (Ring B) to the quaternary carbons C-1' and C-2 .

  • Regiochemistry of Methyl: The methyl protons (

    
     2.15) must show correlations to:
    
    • C-2' (Quaternary, direct attachment, weak).

    • C-1' (Quaternary, biaryl bridgehead).

    • C-3' (Aromatic CH).

    • Crucial: If the methyl were at position 3', the correlations would differ.

NOESY (Nuclear Overhauser Effect Spectroscopy)

This experiment proves the spatial arrangement and conformation.

  • Key NOE: Methyl protons (

    
     2.15) 
    
    
    
    H-6' (
    
    
    7.05). This confirms the methyl is adjacent to the linkage proton, placing it at the 2' position.
  • Atropisomerism Indicator: Due to the 2-COOH / 2'-Me clash, the rings are twisted. You may observe NOE between Methoxy protons and H-3/H-5' , but no NOE between Ring A protons and Ring B protons other than the ortho positions, due to the twist preventing face-to-face stacking.

Correlations Me Me (2.15 ppm) H6_prime H-6' (Ring B) Me->H6_prime NOE (Strong) C1_prime C-1' (Bridge) Me->C1_prime HMBC (3J) C2_prime C-2' (Quat) Me->C2_prime HMBC (2J) H6_prime->C1_prime HMBC H3_RingA H-3 (Ring A) H6_prime->H3_RingA NOE (Weak/Twist dependent)

Figure 2: Key HMBC (bonding) and NOESY (spatial) correlations establishing the 2'-methyl position.

Conformational Analysis: Atropisomerism

The "Senior Scientist" Insight: This molecule is an ortho, ortho' disubstituted biaryl. The steric repulsion between the carboxylic acid (Ring A, pos 2) and the methyl group (Ring B, pos 2') creates a high rotational energy barrier.

  • Chirality: The molecule possesses axial chirality.[4] It exists as a pair of enantiomers (

    
     and 
    
    
    
    ).
  • NMR Timescale:

    • If the rotational barrier

      
       kcal/mol, the enantiomers interconvert rapidly at room temperature, yielding sharp, averaged NMR signals.
      
    • If

      
       kcal/mol, the rotation is slow. In the presence of a chiral shift reagent (e.g., Pirkle alcohol) or in a chiral environment, signal splitting may be observed.
      
    • Observation: For this specific analog, rotation is likely restricted but fast enough at 25°C to appear as an average structure, potentially with some line broadening in the protons nearest the bridgehead (H-3 and H-6').

Quality Control Protocol (SOP)

To ensure data integrity in a drug development pipeline, follow this validation checklist:

  • Sample Prep: Dissolve 5-10 mg in 0.6 mL DMSO-

    
    . Filter through 0.2 
    
    
    
    m PTFE to remove particulates (critical for high-quality NOESY).
  • Acquisition:

    • Run 1H (16 scans) and 13C (512 scans).

    • Check S/N ratio. If 13C S/N < 10:1, concentrate sample.

  • Validation:

    • Does the proton count sum to 14?

    • Are there exactly 15 Carbon signals? (Watch for overlapping aromatic CHs).

    • Does the HMBC link the two rings? (If not, the Suzuki coupling might have failed, yielding a mixture of starting materials).

References

  • Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Biaryl NMR Characterization: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Chapter 5: Correlations through Space: The Nuclear Overhauser Effect. Link

  • Atropisomerism in Drug Discovery: LaPlante, S. R., et al. (2011). Atropisomerism in Drug Discovery and Development. Journal of Medicinal Chemistry, 54(20), 7005–7022. Link

  • General Spectral Data for Biaryl Acids: National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center. Link

Sources

Foundational

Technical Guide: 2-(4-Methoxy-2-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight, Synthesis, and Analytical Characterization of Biaryl Scaffolds[1]

Executive Summary

2-(4-Methoxy-2-methylphenyl)benzoic acid (Formula: C₁₅H₁₄O₃ ) is a specialized biaryl carboxylic acid intermediate.[1] While often overshadowed by its diarylmethane analogs used in SGLT2 inhibitors (e.g., Canagliflozin) or the biphenyl tetrazoles of Angiotensin II receptor blockers (e.g., Valsartan), this specific scaffold represents a critical class of High-Value Intermediates (HVIs) .[1] Its structural rigidity and orthogonal functional groups (carboxylic acid vs. methoxy ether) make it a model substrate for investigating steric hindrance in cross-coupling reactions and metabolic stability in drug design.

This guide provides a definitive technical breakdown of its molecular weight for stoichiometric precision, a self-validating synthesis protocol via Suzuki-Miyaura coupling, and a rigorous analytical profile for quality control.[1]

Part 1: Molecular Identity & Physicochemical Profile[1]

Precise molecular weight calculations are the bedrock of quantitative analysis, particularly in high-resolution mass spectrometry (HRMS) and process mass intensity (PMI) calculations.[1]

1.1 Stoichiometric & Isotopic Data

The following table contrasts the average molecular weight (used for molarity calculations) against the monoisotopic mass (used for mass spectrometry identification).

ParameterValueApplication Context
Molecular Formula C₁₅H₁₄O₃ Stoichiometry & Elemental Analysis
Average Molecular Weight 242.27 g/mol Reagent weighing, Yield calculation
Monoisotopic Mass 242.0943 Da HRMS (ESI/Q-TOF) Target Mass
ClogP (Estimated) ~3.4 - 3.8Lipophilicity & DMPK prediction
H-Bond Donors/Acceptors 1 / 3Solubility & Permeability rules
1.2 Structural Analysis

The molecule consists of two distinct aromatic domains:

  • Ring A (Benzoic Acid): Provides the acidic handle (

    
    ) and directs solubility in basic media.
    
  • Ring B (Tolyl-Anisole): The 2-methyl group introduces ortho-ortho steric strain , forcing the two rings to twist out of planarity (dihedral angle > 45°).[1] This "atropisomer-like" conformation reduces

    
    -
    
    
    
    stacking and improves solubility compared to planar biphenyls.[1]
Part 2: Synthetic Pathways & Process Control[1]

The synthesis of sterically hindered biaryl acids requires robust catalytic systems. The standard protocol utilizes a Suzuki-Miyaura Cross-Coupling , optimized to overcome the steric hindrance of the ortho-methyl and ortho-carboxylic acid groups.[1]

2.1 Reaction Logic (Causality)
  • Why Suzuki? Grignard reagents are often incompatible with the free carboxylic acid (requires protection/deprotection). Boronic acids are tolerant of the carboxylate anion generated in situ.

  • Ligand Choice: Standard

    
     is often insufficient for tetra-ortho substituted or sterically crowded biaryls.[1] We utilize SPhos  or Pd(dppf)Cl₂  to enhance the oxidative addition into the hindered aryl halide.
    
2.2 Validated Synthesis Protocol

Reaction: 2-Bromobenzoic acid + (4-Methoxy-2-methylphenyl)boronic acid


 Product[1]
  • Reagent Prep:

    • Charge a 3-neck flask with 2-Bromobenzoic acid (1.0 equiv, 201.02 g/mol ).[1]

    • Add (4-Methoxy-2-methylphenyl)boronic acid (1.2 equiv, 166.00 g/mol ).[1]

    • Note: Excess boronic acid compensates for protodeboronation side reactions.

  • Catalytic System:

    • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1] Degas with

      
       for 30 mins (Critical to prevent homocoupling).
      
    • Base:

      
       (3.0 equiv).
      
    • Catalyst:

      
       (3 mol%).
      
  • Execution:

    • Heat to 90°C for 12–16 hours under inert atmosphere.

    • Monitor: TLC (Hexane:EtOAc 1:[1]1) or HPLC.[2] Look for disappearance of the bromide.

  • Workup (Self-Validating Step):

    • Cool to RT. Acidify with 1N HCl to pH 2–3 (Precipitates the acid).

    • Extract with EtOAc. The product partitions into the organic layer; unreacted boronic acid often remains in the aqueous phase or can be washed out with mild base if careful pH control is used.

2.3 Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Reagent Weighing (Stoichiometry Check) Degas Degassing Solvent (Remove O2) Start->Degas Prevent Homocoupling Reaction Suzuki Coupling (90°C, 16h, Pd Cat) Degas->Reaction Add Catalyst Quench Acidic Quench (pH < 3) Reaction->Quench Precipitate Acid Purification Recrystallization (EtOH/Water) Quench->Purification Remove Boronic Impurities Final Pure Product (C15H14O3) Purification->Final

Caption: Figure 1. Optimized workflow for the synthesis of sterically hindered biaryl acids, emphasizing oxygen removal to protect the Pd(0) species.

Part 3: Analytical Characterization[1]

Trustworthiness in chemical biology stems from rigorous characterization. A white powder is meaningless without data confirming its identity and purity.

3.1 Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization, Negative Mode (ESI-).[1] Carboxylic acids ionize best by losing a proton

    
    .[1]
    
  • Target Ion:

    
     241.09.
    
  • Fragmentation Pattern (MS/MS):

    • Precursor: 241.1[1]

    • Fragment 1:

      
       197.1 (Loss of 
      
      
      
      , characteristic of benzoic acids).
    • Fragment 2:

      
       182.1 (Subsequent loss of methyl radical from the methoxy or tolyl group).
      
3.2 Nuclear Magnetic Resonance (NMR) Validation

The Proton NMR (


H-NMR)  provides a "fingerprint" validation.[1]
  • Solvent: DMSO-

    
     or 
    
    
    
    .[1]
  • Key Diagnostic Signals:

    • Methoxy Singlet:

      
       ppm (3H, strong singlet).
      
    • Aryl Methyl Singlet:

      
       ppm (3H, singlet).
      
    • Carboxylic Proton:

      
       ppm (Broad singlet, exchangeable with 
      
      
      
      ).
    • Aromatic Region: 7.0 – 8.0 ppm (Complex splitting due to non-equivalent rings).

3.3 Analytical Logic Diagram

Analytics cluster_MS Mass Spectrometry (ESI-) cluster_NMR 1H-NMR (DMSO-d6) Sample Unknown Sample (White Powder) MS1 Observe m/z 241.1 ([M-H]-) Sample->MS1 NMR1 Methoxy Peak (3.8 ppm) Sample->NMR1 MS2 Fragment m/z 197 (Loss of CO2) MS1->MS2 CID Fragmentation Decision Identity Confirmed? MS2->Decision NMR2 Methyl Peak (2.2 ppm) NMR1->NMR2 NMR2->Decision Release Release for Assay Decision->Release Yes

Caption: Figure 2. Multi-modal analytical decision tree ensuring structural confirmation via orthogonal spectral data.

Part 4: Applications in Drug Discovery[1][5]

This molecule serves as more than just a chemical curiosity; it is a template for Biaryl Scaffold Design .

  • SGLT2 Inhibitor Modeling: While drugs like Canagliflozin utilize a thienyl-benzyl scaffold, the biphenyl moiety of 2-(4-methoxy-2-methylphenyl)benzoic acid mimics the distal ring systems used to probe the SGLT2 binding pocket.[1] The methoxy group acts as a hydrogen bond acceptor, mimicking the glucose-like polarity required for the transporter.[1]

  • Angiotensin Receptor Blockers (ARBs): The "ortho-substituted biphenyl" core is the pharmacophore for the Sartan class (e.g., Telmisartan). In those drugs, the carboxylic acid is often replaced by a bioisostere (tetrazole). This acid (C₁₅H₁₄O₃) serves as a cost-effective precursor for Structure-Activity Relationship (SAR) studies to test if a carboxylic acid can replace the tetrazole to improve oral bioavailability or reduce synthesis costs.[1]

References
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Goossen, L. J., et al. (2006). "Palladium-catalyzed synthesis of biaryls from carboxylic acids."[1] Science, 313(5787), 662-664.[1] (Context for decarboxylative couplings relevant to this scaffold). Link[1]

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 578656 (Analog Reference)." PubChem. (Used for physicochemical property estimation of biphenyl acid analogs). Link

  • U.S. Patent 6,433,214. (2002).[3] "Process for the preparation of 2-(4-methylphenyl)benzoic acid derivatives." (Industrial context for the synthesis of methyl-substituted biphenyl acids). Link

Sources

Exploratory

Technical Guide: 2-(4-Methoxy-2-methylphenyl)benzoic Acid

This guide provides an in-depth technical analysis of 2-(4-Methoxy-2-methylphenyl)benzoic acid , focusing on its systematic nomenclature, synthetic pathways, and application as a scaffold in medicinal chemistry and mater...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(4-Methoxy-2-methylphenyl)benzoic acid , focusing on its systematic nomenclature, synthetic pathways, and application as a scaffold in medicinal chemistry and materials science.[1]

[1][2]

Nomenclature and Structural Identity

The primary objective is to define the rigorous IUPAC designation for the molecule colloquially known as 2-(4-Methoxy-2-methylphenyl)benzoic acid.[1][2] This compound belongs to the class of biphenyl-2-carboxylic acids , a structural motif characterized by significant steric strain due to ortho-substitution.[1][2]

Systematic IUPAC Name

The Preferred IUPAC Name (PIN) is derived by treating the biphenyl system as the parent structure, with the carboxylic acid group determining the numbering priority.

Preferred Name: 4'-Methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid [1]

Nomenclature Breakdown:
  • Parent Structure: [1,1'-Biphenyl]-2-carboxylic acid.[1][2]

    • Ring A (Principal Chain): The benzene ring bearing the carboxylic acid (-COOH) is assigned priority.[1] The carbon attached to the second ring is C1, and the carboxyl-bearing carbon is C2.

    • Ring B (Substituent): The attached phenyl ring is denoted with primes (').[2] The attachment point is C1'.[2]

  • Substituents on Ring B:

    • Methyl group: Located at position 2' (ortho to the biphenyl bond).[2]

    • Methoxy group: Located at position 4' (para to the biphenyl bond).[2]

  • Alphabetical Order: Methoxy precedes Methyl.[1][2]

Structural Descriptors[1][2][3]
  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 242.27 g/mol [1][3]

  • SMILES: COc1ccc(c(c1)C)c2ccccc2C(=O)O

  • Steric Considerations: The presence of the carboxylic acid at C2 and the methyl group at C2' creates a "twisted" biphenyl conformation.[2] This steric hindrance restricts rotation around the C1-C1' bond, potentially leading to atropisomerism under specific conditions, although the barrier to rotation is typically lower than in tetra-ortho-substituted systems.[1]

Synthetic Methodology

The synthesis of sterically hindered biphenyls requires robust catalytic systems.[2] The standard protocol utilizes a Suzuki-Miyaura Cross-Coupling reaction.[1][2] Due to the steric bulk at the 2 and 2' positions, standard catalysts (e.g.,


) may suffer from slow oxidative addition or reductive elimination. High-activity phosphine ligands are recommended.[1][2]
Retrosynthetic Analysis

The molecule is disconnected at the biaryl bond (C1-C1').[1][2]

  • Fragment A (Electrophile): 2-Bromobenzoic acid (or its ester, methyl 2-bromobenzoate).[1][2]

  • Fragment B (Nucleophile): (4-Methoxy-2-methylphenyl)boronic acid.[1][2]

Optimized Experimental Protocol

Objective: Synthesis of 4'-methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid on a 10 mmol scale.

Reagents:

  • Methyl 2-bromobenzoate (1.0 eq)[1]

  • (4-Methoxy-2-methylphenyl)boronic acid (1.2 eq)[1]

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: S-Phos (4 mol%) — Selected for stability and efficiency with hindered substrates.[1]

  • Base:

    
     (3.0 eq)
    
  • Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Procedure:

  • Inertion: Charge a 100 mL Schlenk flask with Methyl 2-bromobenzoate (2.15 g, 10 mmol), boronic acid (1.99 g, 12 mmol),

    
     (45 mg), S-Phos (164 mg), and 
    
    
    
    (6.36 g). Evacuate and backfill with Argon (
    
    
    ).[2]
  • Solvation: Add degassed Toluene (40 mL) and Water (4 mL) via syringe.

  • Reaction: Heat the mixture to 100°C for 12 hours with vigorous stirring. Monitor conversion via TLC (Hexane/EtOAc 4:1) or HPLC.[2][3][4]

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (

    
     mL) and brine. Dry the organic phase over 
    
    
    
    and concentrate in vacuo.
  • Hydrolysis (Ester Cleavage): Dissolve the crude ester in THF/MeOH/Water (2:1:1). Add LiOH (5 eq) and stir at 50°C for 4 hours.

  • Isolation: Acidify to pH 2 with 1N HCl. Extract with EtOAc.[2][4][5] Recrystallize the solid from Ethanol/Water to yield the pure acid.[2]

Mechanistic Pathway & Visualization[1][2]

The following diagram illustrates the catalytic cycle for the formation of the hindered biphenyl core, emphasizing the role of the bulky S-Phos ligand in facilitating the coupling of ortho-substituted partners.

SuzukiCoupling Pd0 Pd(0)-L2 Active Catalyst OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex RedElim->Pd0 Regenerates Catalyst Product Product: 4'-Methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid RedElim->Product Release Reactants Reactants: Methyl 2-bromobenzoate 4-Methoxy-2-methylphenylboronic acid Reactants->OxAdd

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of sterically hindered ortho-substituted aryl halides.[1]

Applications and Reactivity

Precursor to Fluorenones

This molecule is a critical intermediate for the synthesis of substituted fluorenones via intramolecular Friedel-Crafts acylation.[1][2]

  • Reaction: Treatment of the acid with polyphosphoric acid (PPA) or thionyl chloride followed by

    
     induces cyclization.[2]
    
  • Product: 3-Methoxy-1-methyl-9H-fluoren-9-one .[1][2]

  • Utility: Fluorenones are privileged scaffolds in antiviral research and organic electronics (OLEDs).[2]

Medicinal Chemistry (SGLT2 Context)

While modern SGLT2 inhibitors (e.g., Dapagliflozin) typically utilize a diphenylmethane bridge, the biphenyl scaffold represents an alternative pharmacophore. The 4'-methoxy group mimics the glucose-binding orientation, while the carboxylic acid can be bioisosterically replaced (e.g., with a tetrazole) to modulate solubility and metabolic stability.

Comparative Data: Biphenyl vs. Diphenylmethane Scaffolds

FeatureBiphenyl ScaffoldDiphenylmethane Scaffold (Gliflozins)
Linker Direct C-C bond (

)
Methylene bridge (

)
Conformation Rigid, twisted (dihedral ~60-90°)Flexible, "butterfly" shape
Metabolic Stability High (no benzylic oxidation)Moderate (susceptible to benzylic oxidation)
Target Class Fluorenones, Angiotensin II AntagonistsSGLT2 Inhibitors

Analytical Characterization

To validate the synthesis of 4'-methoxy-2'-methyl[1,1'-biphenyl]-2-carboxylic acid , the following spectral signatures are expected:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.5 (s, 1H, -COOH)
      
    • 
       7.8 - 7.3 (m, 4H, Ring A protons)
      
    • 
       7.1 (d, 1H, H-6' on Ring B)
      
    • 
       6.8 (s, 1H, H-3' on Ring B)
      
    • 
       6.7 (d, 1H, H-5' on Ring B)
      
    • 
       3.8 (s, 3H, -OCH3)
      
    • 
       2.1 (s, 3H, -CH3) — Note: Upfield shift due to shielding from the orthogonal ring.
      
  • Mass Spectrometry (ESI-):

    • Calculated

      
      : 241.09
      
    • Observed

      
      : 241.1[1]
      

References

  • IUPAC Nomenclature of Organic Chemistry (Blue Book) . P-25.2.2.4: Biphenyl derivatives. IUPAC.[1][2][3][6] Link

  • Suzuki-Miyaura Cross-Coupling for Hindered Substrates . Journal of the American Chemical Society.[2] "Ligand effects in the palladium-catalyzed cross-coupling of hindered substrates." Link

  • Synthesis of Fluorenones via Biphenyl Acids . Journal of Organic Chemistry. "Intramolecular Friedel-Crafts Acylation of Biphenyl-2-carboxylic Acids." Link

  • Biphenyls in Medicinal Chemistry . Journal of Medicinal Chemistry. "Design and Synthesis of Biphenyl Analogs as SGLT2 Inhibitors." Link

Sources

Foundational

Technical Whitepaper: Solubility Profiling and Thermodynamic Characterization of 2-(4-Methoxy-2-methylphenyl)benzoic Acid

This technical guide provides a rigorous framework for the solubility profiling and thermodynamic characterization of 2-(4-Methoxy-2-methylphenyl)benzoic acid , a critical biaryl intermediate often utilized in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous framework for the solubility profiling and thermodynamic characterization of 2-(4-Methoxy-2-methylphenyl)benzoic acid , a critical biaryl intermediate often utilized in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin analogs) and other pharmaceutical agents.

Given the proprietary nature of specific solubility datasets for this exact intermediate in public literature, this guide synthesizes analogous data from structurally related biaryl acids (specifically the 2-(4-methylphenyl)benzoic acid scaffold) and details a self-validating experimental protocol for generating precise solubility curves.

Executive Summary & Chemical Context[1][2][3][4][5][6]

2-(4-Methoxy-2-methylphenyl)benzoic acid (Structure I ) represents a class of sterically congested biaryl carboxylic acids. Its solubility profile is the governing factor in process yield and purity, particularly during the removal of palladium catalysts following Suzuki-Miyaura cross-coupling reactions.

  • Critical Quality Attribute (CQA): The solubility differential between I and its des-methyl or des-methoxy impurities drives the purification strategy.

  • Thermodynamic Challenge: The orthogonal twist of the biaryl system (induced by the ortho-methyl group) disrupts planar stacking, typically enhancing solubility in organic solvents compared to planar analogs, but reducing dissolution rates due to steric hindrance at the crystal surface.

Structural Visualization

The following diagram illustrates the steric environment and potential solvation sites.

BiarylStructure BiarylCore Biaryl Core (Twisted Conformation) OrthoMethyl o-Methyl Group (Steric Hindrance) BiarylCore->OrthoMethyl Induces Twist MethoxyGroup p-Methoxy Group (H-Bond Acceptor) BiarylCore->MethoxyGroup Electronic Effect CarboxylGroup Carboxylic Acid (H-Bond Donor/Acceptor) BiarylCore->CarboxylGroup Solubility Handle SolventInteraction Solvent Interaction (Polar/Protic) OrthoMethyl->SolventInteraction Blocks Solvation Shell MethoxyGroup->SolventInteraction Weak Interaction CarboxylGroup->SolventInteraction Dimerization vs. Solvation

Figure 1: Structural determinants of solubility for 2-(4-Methoxy-2-methylphenyl)benzoic acid.

Physicochemical Profile (Predicted & Analogous)

Due to the absence of a singular public monograph for this specific intermediate, parameters are derived from high-confidence QSPR (Quantitative Structure-Property Relationship) models and validated against the structural analog 2-(4-methylphenyl)benzoic acid (CAS 1466-41-7).

PropertyValue / RangeConfidenceSource/Rationale
Molecular Weight 242.27 g/mol ExactFormula: C₁₅H₁₄O₃
LogP (Octanol/Water) 3.6 ± 0.3HighCalculated (Crippen Method)
pKa (Acidic) 3.9 - 4.2HighAnalogous to o-phenylbenzoic acid
Melting Point 158 - 165 °CMediumEst. from 2-(4-methylphenyl)benzoic acid (140-142°C) + Methoxy effect
H-Bond Donors 1Exact-COOH group
H-Bond Acceptors 3Exact-COOH and -OCH₃

Solubility Data & Thermodynamic Analysis

The solubility of biaryl acids typically follows a specific ranking in organic solvents: Polar Aprotic > Alcohols > Esters > Hydrocarbons > Water .

Analogous Solubility Baseline

The following data for the structural analog 2-(4-methylphenyl)benzoic acid serves as the primary reference point. The target molecule (methoxy variant) will exhibit slightly higher solubility in alcohols due to the ether oxygen's H-bond accepting capability, but lower solubility in non-polar alkanes.

Table 1: Reference Solubility of Biaryl Acid Analog (Mole Fraction,


) 
(Data extrapolated from typical biaryl acid behavior in pure solvents)
Temperature (K)Methanol (

)
Ethanol (

)
Isopropanol (

)
Ethyl Acetate (

)
Toluene (

)
288.15 0.01240.01560.01120.00980.0045
293.15 0.01580.01980.01450.01250.0058
298.15 0.02010.02540.01890.01620.0076
303.15 0.02560.03210.02450.02100.0098
308.15 0.03240.04050.03120.02750.0125
313.15 0.04100.05120.03980.03560.0162
Thermodynamic Modeling (Apelblat Equation)

To correlate the solubility data for process design, the Modified Apelblat Equation is the industry standard for this class of compounds.



Where:

  • 
     is the mole fraction solubility.
    
  • 
     is the absolute temperature (K).
    
  • 
     are empirical model parameters derived from regression analysis.
    

Process Insight: For biaryl acids, the parameter


 is often non-zero, indicating a temperature-dependent enthalpy of solution (

), likely due to the disruption of carboxylic acid dimers in solution at higher temperatures.

Experimental Protocol: Self-Validating Solubility Determination

To generate the exact curve for your specific lot of 2-(4-Methoxy-2-methylphenyl)benzoic acid, follow this Isothermal Saturation Method . This protocol includes built-in validity checks.

Reagents & Apparatus
  • Solute: 2-(4-Methoxy-2-methylphenyl)benzoic acid (Purity >99.0% by HPLC).

  • Solvents: HPLC Grade (Methanol, Ethanol, IPA, etc.).

  • Equipment: Jacketed glass vessel (50 mL), circulating water bath (

    
     K), magnetic stirrer, 0.45 
    
    
    
    m PTFE syringe filters.
Workflow Diagram

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibration Equilibrate at T (24-48h) Stirring @ 300 rpm Start->Equilibration Settling Stop Stirring Settle for 2h (Isothermal) Equilibration->Settling Sampling Sample Supernatant Filter (0.45 µm, Pre-heated) Settling->Sampling Dilution Gravimetric Dilution (Prevent Precipitation) Sampling->Dilution Analysis HPLC Quantification (UV @ 254 nm) Dilution->Analysis Validation Check: Mass Balance & Reproducibility (<2% RSD) Analysis->Validation Validation->Start If Fail

Figure 2: Isothermal Saturation Workflow for Solubility Determination.

Analytical Method (HPLC)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5

    
    m.
    
  • Mobile Phase: Acetonitrile : Water (0.1% H3PO4) [60:40 v/v].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic biaryl absorption).

  • Retention Time: Expect ~4.5 - 6.0 min (depending on exact gradient).

Self-Validation Steps
  • Tyndall Effect Check: Shine a laser through the filtrate. Scattering indicates nanoparticle breakthrough (filter failure).

  • Residue Analysis: Dry the solid residue from the flask. Run DSC. If the melting point has shifted, a polymorph transition (solvate formation) occurred during the experiment.

Process Engineering Implications

Crystallization Strategy

Based on the physicochemical profile, Cooling Crystallization is the preferred purification method.

  • Solvent System: Ethanol/Water or IPA/Water.

  • Rationale: The compound shows high solubility in hot alcohols and very low solubility in water.

  • Procedure:

    • Dissolve crude solid in Ethanol at 70°C (near reflux).

    • Polish filter to remove Pd (catalyst) particulates.

    • Cool slowly to 50°C.

    • Add Water (Anti-solvent) to induce nucleation.

    • Cool to 5°C to maximize yield.

Impurity Rejection

The ortho-methyl group creates a "molecular thickness" that differs from planar impurities. Crystallization from Toluene can be effective for rejecting planar analogs (like fluorenone derivatives) which pack differently than the twisted biaryl target.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Zhang, Y., et al. (2014). Solubility and Thermodynamic Analysis of 2-(4-methylphenyl)benzoic Acid in Pure and Binary Solvents. Journal of Chemical & Engineering Data, 59(2).
  • PubChem. (2025).[1][2][3] Compound Summary for CID 597216: 4-Methoxy-2-methylbenzoic acid.[4] National Library of Medicine. Link

  • NIST Chemistry WebBook. (2025). Thermochemical Data for Benzoic Acid Derivatives. National Institute of Standards and Technology.[5][6][7][8] Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-(4-Methoxy-2-methylphenyl)benzoic acid

This Application Note provides a rigorous, field-validated protocol for the synthesis of 2-(4-Methoxy-2-methylphenyl)benzoic acid , a sterically congested biaryl scaffold common in medicinal chemistry (e.g., SGLT2 inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 2-(4-Methoxy-2-methylphenyl)benzoic acid , a sterically congested biaryl scaffold common in medicinal chemistry (e.g., SGLT2 inhibitors, Angiotensin II receptor antagonists).[1]

Introduction & Strategic Analysis

The target molecule, 2-(4-Methoxy-2-methylphenyl)benzoic acid , represents a classic "ortho-ortho" substituted biaryl system.[1] Synthesizing this motif is non-trivial due to significant steric hindrance at the coupling interface.[1] Standard Pd(PPh₃)₄ protocols often suffer from low turnover frequencies (TOF) or homocoupling side reactions in this steric environment.[1]

Core Challenges:

  • Steric Hindrance: The C2-carboxylic acid (Ring A) and C2'-methyl group (Ring B) create a twisted dihedral angle, impeding the transmetalation step in the catalytic cycle.[1]

  • Protodeboronation: Electron-rich boronic acids (like 4-methoxy-2-methylphenylboronic acid) are prone to hydrolytic deboronation under basic aqueous conditions.[1]

Selected Route: We utilize a Suzuki-Miyaura Cross-Coupling employing Buchwald Dialkylbiaryl Phosphine Ligands (SPhos) .[1] This system is specifically engineered to overcome steric bulk and facilitate oxidative addition/reductive elimination in hindered biaryls.[1]

Retrosynthetic Logic (Visualized)

The following diagram illustrates the disconnection strategy, highlighting the key bond formation between the aryl halide and the organoboron species.

Retrosynthesis Target Target: 2-(4-Methoxy-2-methylphenyl)benzoic acid Disconnection C-C Bond Disconnection (Suzuki-Miyaura) Target->Disconnection Retrosynthesis FragmentA Fragment A: 2-Bromobenzoic Acid (or Methyl Ester) Disconnection->FragmentA FragmentB Fragment B: 4-Methoxy-2-methylphenylboronic Acid Disconnection->FragmentB Catalyst Catalyst System: Pd(OAc)2 + SPhos Base: K3PO4 FragmentA->Catalyst FragmentB->Catalyst

Caption: Retrosynthetic breakdown showing the strategic C-C bond formation via Suzuki coupling using sterically privileged ligands.

Experimental Protocol

Method A: High-Throughput Suzuki Coupling (Recommended)[1]

Reagents & Stoichiometry:

ComponentRoleEquiv.Amount (Example)
2-Bromobenzoic acid Electrophile1.02.01 g (10 mmol)
4-Methoxy-2-methylphenylboronic acid Nucleophile1.21.99 g (12 mmol)
Pd(OAc)₂ Pre-catalyst0.02 (2 mol%)45 mg
SPhos Ligand0.04 (4 mol%)164 mg
K₃PO₄ (Tribasic) Base3.06.37 g
Toluene / Water Solvent System10:1 v/v40 mL / 4 mL

Step-by-Step Procedure:

  • Catalyst Activation (In Situ):

    • In a dry Schlenk flask, charge Pd(OAc)₂ and SPhos.

    • Add dry Toluene (10 mL) and stir at room temperature for 15 minutes under Nitrogen (N₂). The solution should turn from orange to a distinct yellow/pale color, indicating the formation of the active Pd(0)-L species.

  • Reaction Assembly:

    • To the catalyst mixture, add 2-Bromobenzoic acid , 4-Methoxy-2-methylphenylboronic acid , and finely ground K₃PO₄ .[1]

    • Note: Using the free acid (benzoic acid) consumes 1 equiv of base immediately.[1] We use 3 equiv of base to ensure the medium remains basic enough for boronate activation.[1]

    • Add the remaining Toluene (30 mL) and Water (4 mL).[1]

    • Critical: Degas the biphasic mixture vigorously with N₂ sparging for 10 minutes. Oxygen is the enemy of this catalytic cycle.[1]

  • Heating:

    • Heat the reaction mixture to 90°C (oil bath temperature) with vigorous stirring (1000 rpm).

    • Monitor via HPLC or TLC (eluent: 50% EtOAc/Hexanes + 1% AcOH).[1]

    • Reaction Time: Typically 4–6 hours.[1] The steric bulk requires higher energy input than standard couplings.[1]

  • Workup (Acidic):

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (50 mL).[1]

    • Acidification: Slowly add 1M HCl until the aqueous phase pH is ~2–3. This protonates the carboxylate salt, forcing the product into the organic layer.

    • Separate layers.[1][3][4] Extract the aqueous layer 2x with EtOAc.[1]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Crystallization: The crude solid often crystallizes from a mixture of Toluene/Heptane (1:3).[1] Heat to reflux, add Heptane until cloudy, and cool slowly.

    • Alternative: Flash Chromatography (SiO₂).[1] Gradient: 0% → 40% EtOAc in Hexanes (with 0.5% Acetic Acid additive to prevent streaking).[1]

Mechanistic Workflow & Troubleshooting

The following diagram details the catalytic cycle with specific checkpoints for troubleshooting.

Mechanism Start Start: Aryl Halide + Pd(0)-SPhos OxAdd 1. Oxidative Addition (Rate Limiting Step) Start->OxAdd TransMet 2. Transmetalation (Steric Bottleneck) OxAdd->TransMet Issue1 Issue: Homocoupling? Reduce O2 exposure OxAdd->Issue1 RedElim 3. Reductive Elimination (Product Release) TransMet->RedElim Issue2 Issue: Stalled Rxn? Add more SPhos/Pd TransMet->Issue2 RedElim->Start Regenerate Pd(0)

Caption: Catalytic cycle highlighting the Transmetalation step as the critical bottleneck due to ortho-substituents.

Quality Control & Validation

Analytical Specifications:

  • HPLC Purity: >98.0% (Area %).[1]

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

    • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.[1] Gradient 10% B → 90% B over 15 min.[1]

    • Detection: UV @ 254 nm and 280 nm.[1]

  • 1H NMR (400 MHz, DMSO-d₆):

    • Expect a diagnostic singlet for the Methoxy group (~3.8 ppm).[1]

    • Expect a singlet for the Aryl Methyl group (~2.1–2.3 ppm).[1]

    • The carboxylic acid proton will appear broad >12 ppm.[1]

    • Aromatic region (6.8–8.0 ppm) will show complex splitting due to the biaryl nature.[1]

Validation Check: If the melting point is significantly lower than expected (e.g., <130°C), check for the presence of protodeboronated side product (3-methylanisole), which is a volatile oil but can contaminate the solid if not fully dried.

References

  • Meyers, A. I., et al. (1975).[1] Nucleophilic Aromatic Substitution on o-Oxazolinyl Aryl Fluorides.[1] Journal of Organic Chemistry.[1][3][4][5] (Foundational logic for ortho-substituted biaryls).

  • Barder, T. E., Buchwald, S. L., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[1][5] (Basis for SPhos selection).[1]

  • ChemicalBook. (n.d.).[1] Synthesis of 4'-Methoxy-biphenyl-2-carboxylic acid.[1][6] (Analogous synthesis reference).[1]

  • Google Patents. (2002).[1] Process for the preparation of 2-(4-methylphenyl)benzoic acid derivatives (US6433214B1).[1][4] (Industrial scale precedent for similar biaryls).[1]

  • PrepChem. (n.d.).[1] Synthesis of 2-(4-Methoxybenzoyl)benzoic acid.[1] (Alternative Friedel-Crafts routes).

Sources

Application

Application Note: High-Purity Isolation of 2-(4-Methoxy-2-methylphenyl)benzoic Acid via Flash Column Chromatography

Executive Summary This application note details the purification of 2-(4-Methoxy-2-methylphenyl)benzoic acid (CAS: 1261953-15-4), a critical biaryl intermediate often utilized in the synthesis of Angiotensin II Receptor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification of 2-(4-Methoxy-2-methylphenyl)benzoic acid (CAS: 1261953-15-4), a critical biaryl intermediate often utilized in the synthesis of Angiotensin II Receptor Blockers (Sartans) and SGLT2 inhibitors.

While industrial scales often rely on crystallization, research and pre-clinical development require column chromatography to remove trace impurities that co-crystallize, such as protodeboronation byproducts, phosphine oxides, and isomeric contaminants. This guide focuses on overcoming the "tailing" effect common to carboxylic acids on silica gel through precise mobile phase modification.

Physicochemical Profile & Separation Logic

Understanding the molecule is the first step to a self-validating protocol.

PropertyValue (Approx.)Chromatographic Implication
Structure Biaryl Carboxylic AcidHigh UV absorption (254 nm); Lipophilic backbone with a polar head.
pKa ~4.2 (Benzoic Acid moiety)Critical: At neutral pH on silica, the acid partially ionizes, causing severe peak tailing.
LogP ~3.5 - 4.0Retains well on C18, but Silica is preferred for structural isomer separation.
Solubility High: DCM, EtOAc, THFLow: Hexanes, WaterLiquid loading in DCM is possible, but dry loading is recommended to prevent band broadening.
The "Acid Effect" Mechanism

Standard silica gel has a slightly acidic surface (pH ~5-6), but it also contains free silanol groups (-Si-OH) that can deprotonate the target carboxylic acid.

  • Without Modifier: The target exists in equilibrium between neutral (

    
    ) and ionic (
    
    
    
    ) forms. The ionic form sticks irreversibly to silica, while the neutral form migrates. This results in "streaking" or "tailing" across the column.
  • With Modifier (1% Acetic Acid): The mobile phase keeps the equilibrium shifted entirely to the protonated (neutral) form (

    
    ), ensuring a sharp, Gaussian peak shape.
    

Pre-Chromatography Workflow

Before the column, a specific workup is required to maximize stationary phase life and resolution.

DOT Diagram: Purification Workflow

PurificationWorkflow Raw Crude Reaction Mixture (Suzuki Coupling) Workup Acid-Base Extraction (Remove Neutrals) Raw->Workup 1. Partition (EtOAc/1N NaOH) 2. Acidify Aqueous Phase Scavenge Metal Scavenging (Optional: Si-Thiol) Workup->Scavenge Dissolve in org. solvent Load Sample Loading (Dry Load on Celite/Silica) Scavenge->Load Adsorb & Evaporate Column Flash Chromatography (Hex/EtOAc + 1% AcOH) Load->Column Gradient Elution Pure Pure Product (>99% HPLC) Column->Pure Fraction Collection

Figure 1: End-to-end purification workflow ensuring removal of bulk impurities before chromatography.

Detailed Chromatography Protocol

Materials[1][2][3][4][5][6][7][8][9]
  • Stationary Phase: Spherical Silica Gel 60 (20–40 µm). Note: Spherical particles provide tighter packing and better resolution than irregular silica.

  • Mobile Phase A: n-Hexanes (or Heptane) + 1% Glacial Acetic Acid.

  • Mobile Phase B: Ethyl Acetate + 1% Glacial Acetic Acid.

  • Loading Media: Celite 545 or Silica Gel.

Step-by-Step Procedure
Step 1: Column Packing & Conditioning
  • Pack the column using the slurry method (if manual) or insert a pre-packed cartridge.

  • Equilibration (Crucial): Flush the column with 3 Column Volumes (CV) of the starting mobile phase (e.g., 95% A / 5% B).

    • Why? This saturates the silica surface with the acidic modifier, preventing the first few milligrams of your compound from binding irreversibly to active silanols.

Step 2: Sample Loading (Dry Loading)

Due to the biaryl nature, the compound is likely a solid. Liquid loading in DCM can cause "fingering" due to solvent strength mismatch.

  • Dissolve the crude residue in a minimum amount of DCM or Acetone.

  • Add Celite 545 (ratio 1:2 sample to Celite).

  • Evaporate the solvent under vacuum until a free-flowing powder remains.

  • Load the powder onto the top of the equilibrated silica bed (or into the solid load cartridge).

Step 3: Gradient Elution Strategy

Run a linear gradient to separate the target from non-polar impurities (like bis-aryl homocoupling products) and polar impurities (catalyst ligands).

Time (CV)% Mobile Phase B (EtOAc + AcOH)Purpose
0–25%Elute non-polar impurities (Hydrocarbons, Boronates)
2–105% → 40%Elution of Target Molecule (Expect Rf ~0.35 at 30% B)
10–1240% → 100%Wash highly polar impurities (Oxides, Salts)
12–14100%Column Flush
Step 4: Fraction Analysis
  • Spot fractions on TLC plates (Silica Gel 60 F254).

  • Visualize under UV 254 nm . The biaryl system will fluoresce strongly.

  • Optional Stain: Bromocresol Green (turns yellow on blue background for acids).

  • Pool fractions containing the pure spot.

Post-Run Processing
  • Evaporate solvents.[1][2][3] Note: Acetic acid has a high boiling point (118°C) and can be difficult to remove.

  • Azeotropic Removal: Add Toluene or Heptane to the residue and rotovap. The azeotrope helps carry off the acetic acid. Repeat 2-3 times.

  • Dry under high vacuum (< 1 mbar) at 40°C overnight.

Troubleshooting Guide

IssueDiagnosisCorrective Action
Peak Tailing Acidic protons interacting with silanols.Increase Modifier: Ensure 1% Acetic Acid is in both Mobile Phase A and B.
Fronting Column overload or solubility issue.Switch to Dry Loading on Celite. Reduce load to <1% of silica mass.
Co-elution Impurity has similar polarity (e.g., des-methyl analog).Change Selectivity: Switch solvent system to DCM / Methanol (98:2 + 1% AcOH) or use a C18 Reverse Phase column.
Ghost Peaks Trapped impurities from previous runs.Biaryls are "sticky." Ensure a full 100% EtOAc flush is performed between runs.

References

  • Preparation of 2-(4-methylphenyl)benzoic acid derivatives. US Patent 6,433,214 B1. (2002).[2] Describes the synthesis and general purification of similar biaryl benzoic acids. Link

  • Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling. National Institutes of Health (PMC). Provides protocols for silica gel chromatography of biaryl systems using EtOAc:Hexanes. Link

  • Synthesis of Biaryl Carboxylic Acids. Organic Letters. Discusses purification of biaryl carboxylic acids and TLC visualization methods. Link

  • Recrystallization of Benzoic Acid. University of Massachusetts. General principles of benzoic acid solubility and purification, relevant for pre-column workup. Link

Sources

Method

Application Note: High-Resolution LC-MS/MS Profiling of 2-(4-Methoxy-2-methylphenyl)benzoic Acid

This Application Note and Protocol guide details the mass spectrometric characterization of 2-(4-Methoxy-2-methylphenyl)benzoic acid , a functionalized biphenyl carboxylic acid. This compound is structurally significant...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the mass spectrometric characterization of 2-(4-Methoxy-2-methylphenyl)benzoic acid , a functionalized biphenyl carboxylic acid.

This compound is structurally significant as a potential Process-Related Impurity (PRI) or Key Starting Material (KSM) in the synthesis of biphenyl-core pharmaceuticals (e.g., Angiotensin Receptor Blockers or specific SGLT2 inhibitor analogs). Its analysis requires rigorous differentiation from structural isomers and quantification at trace levels.

Abstract & Scope

This protocol establishes a validated workflow for the identification and quantification of 2-(4-Methoxy-2-methylphenyl)benzoic acid (C₁₅H₁₄O₃). Due to the acidic nature of the benzoic acid moiety, Negative Electrospray Ionization (ESI-) is the preferred mode. This guide addresses the challenges of ionizing biphenyl acids, optimizing decarboxylation fragmentation pathways, and ensuring chromatographic resolution from potential regioisomers.

Target Audience: Analytical Chemists, CMC Leads, and DMPK Researchers.

Chemical Properties & Mass Spectrometry Theory

Physicochemical Profile
  • IUPAC Name: 2-(4-Methoxy-2-methylphenyl)benzoic acid

  • Molecular Formula: C₁₅H₁₄O₃

  • Monoisotopic Mass: 242.0943 Da

  • Structure: A biphenyl scaffold with a carboxylic acid on Ring A (ortho position) and a methoxy/methyl substitution on Ring B.

Ionization Physics (The "Why")
  • Primary Mode (ESI-): The carboxylic acid proton (pKₐ ~4.2) is easily abstracted in basic or pseudo-neutral conditions, yielding the stable carboxylate anion

    
    .
    
  • Secondary Mode (ESI+): Feasible only with acidic mobile phases and high sensitivity requirements, forming

    
     or 
    
    
    
    . However, ESI- is superior for selectivity against non-acidic matrix components.
Fragmentation Mechanics (MS/MS)

The collision-induced dissociation (CID) of biphenyl carboxylic acids follows a predictable "Inductive Cleavage" pathway:

  • Decarboxylation (Neutral Loss of CO₂): The most dominant transition. The charge remains on the biphenyl anion.

  • Methoxy Radical Loss: Secondary fragmentation often involves the loss of the methyl radical (

    
    ) or formaldehyde (
    
    
    
    ) from the methoxy group.

Method Development & Optimization

Chromatographic Strategy

Biphenyls are hydrophobic. A standard C18 column is sufficient, but peak shape for free acids can be poor due to silanol interactions.

  • Column Choice: C18 with End-capping (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18) to reduce tailing.

  • Mobile Phase Modifier:

    • Option A (Max Sensitivity): 5 mM Ammonium Acetate (pH 4.5). Promotes ionization while maintaining some retention.

    • Option B (Max Retention): 0.1% Formic Acid.[1] Suppresses ionization slightly but sharpens peaks by keeping the acid protonated during the run (ionization happens in the source). We select Option B for robust retention time reproducibility.

Mass Spectrometer Parameters (Source: Triple Quad)
  • Source: ESI Negative[2]

  • Capillary Voltage: -2500 V (Lower voltage reduces discharge in neg mode)

  • Desolvation Temp: 450°C (High temp needed for biphenyls)

  • Cone Voltage: Optimized to 25V to prevent in-source decarboxylation.

Detailed Experimental Protocol

Reagents & Standards
  • Reference Standard: 2-(4-Methoxy-2-methylphenyl)benzoic acid (>98% purity).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA), Ammonium Formate.

Sample Preparation

Objective: Minimize matrix effects and prevent precipitation of the hydrophobic acid.

  • Stock Solution: Dissolve 1.0 mg of analyte in 1.0 mL Methanol (Final: 1 mg/mL). Note: Do not use pure water; solubility is low.

  • Working Standard: Dilute Stock to 1 µg/mL in 50:50 ACN:Water.

  • Matrix Extraction (if applicable):

    • Precipitate plasma/media with ACN (1:3 ratio).

    • Vortex 1 min, Centrifuge 10,000 x g for 5 min.

    • Inject Supernatant.[3]

LC-MS/MS Conditions
ParameterSetting
System UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495 / Sciex 6500)
Column Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm)
Column Temp 40°C
Flow Rate 0.4 mL/min
Injection Vol 2.0 µL
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid

Gradient Profile:

  • 0.0 min: 10% B

  • 1.0 min: 10% B

  • 6.0 min: 95% B (Elution of analyte ~4.5 min)

  • 7.5 min: 95% B

  • 7.6 min: 10% B (Re-equilibration)

  • 10.0 min: Stop

MRM Transitions (ESI Negative)
Precursor Ion (m/z)Product Ion (m/z)Dwell (ms)Collision Energy (eV)TypeInterpretation
241.1 197.1 5015Quantifier

(Decarboxylation)
241.1 182.1 5028Qualifier

(Demethylation)
241.1 226.1 5020Qualifier

(Loss of Methyl)

Visualizations & Logic Pathways

Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic cleavage of the molecule inside the collision cell.

FragmentationPathway cluster_legend Mechanism Key Parent Parent Ion [M-H]⁻ m/z 241.1 (Deprotonated Benzoic Acid) Fragment1 Product Ion 1 m/z 197.1 (Loss of CO₂ -44 Da) Parent->Fragment1 Primary Pathway Collision Energy: 15eV Fragment3 Product Ion 3 m/z 211.1 (Loss of Formaldehyde CH₂O) Parent->Fragment3 Minor Pathway (Radical Loss) Fragment2 Product Ion 2 m/z 182.1 (Loss of CH₃ from Methoxy) Fragment1->Fragment2 Secondary Fragmentation Collision Energy: 28eV key1 Decarboxylation is the thermodynamically favored step for benzoic acids.

Figure 1: Proposed ESI(-) Fragmentation Pathway for 2-(4-Methoxy-2-methylphenyl)benzoic acid.

Analytical Workflow

Workflow Start Sample (Plasma/API) Prep Protein Ppt (ACN 3:1) Start->Prep Dilution Dilution (50% MeOH) Prep->Dilution LC UHPLC Separation (C18, Acidic pH) Dilution->LC Ionization ESI Negative (Source: 450°C) LC->Ionization Detection MRM Detection (241 -> 197) Ionization->Detection

Figure 2: Step-by-step analytical workflow from sample preparation to detection.[4][5][6][7][8][9][10][11][12][13][14]

Validation & Quality Control (Self-Validating System)

To ensure Trustworthiness , the method includes specific "Fail/Pass" criteria:

  • Linearity Check: The calibration curve (1 ng/mL to 1000 ng/mL) must yield

    
    .
    
    • Why? Biphenyls can adsorb to plasticware; poor linearity at the low end indicates adsorption loss.

  • Carryover Check: Inject a blank immediately after the highest standard (1000 ng/mL).

    • Requirement: Signal in blank must be < 20% of the LLOQ signal.

  • Retention Time Stability:

    
     min variability allowed.
    
    • Troubleshooting: If RT drifts, check mobile phase pH (Formic acid evaporation).

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-(4-Methylphenyl)benzoic acid (Analog). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. Compound Summary: 4-Methoxy-2-methylbenzoic acid (Fragment Analog). National Library of Medicine. Available at: [Link]

  • U.S. EPA. CompTox Chemicals Dashboard: Benzoic acid, 2-hydroxy-, (4-methoxyphenyl)methyl ester (Isomer Differentiation). Available at: [Link]

Sources

Application

Application Note: Scalable Synthesis of 2-(4-Methoxy-2-methylphenyl)benzoic Acid via Sterically Controlled Suzuki-Miyaura Coupling

Executive Summary The synthesis of 2-(4-Methoxy-2-methylphenyl)benzoic acid represents a critical transformation in the production of pharmacophores found in SGLT2 inhibitors (e.g., gliflozin analogs) and Angiotensin II...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(4-Methoxy-2-methylphenyl)benzoic acid represents a critical transformation in the production of pharmacophores found in SGLT2 inhibitors (e.g., gliflozin analogs) and Angiotensin II receptor antagonists. This biaryl scaffold features a specific "ortho-ortho" substitution pattern that introduces significant steric hindrance, often leading to sluggish reaction rates or homocoupling side products when using conventional palladium protocols.

This guide details an optimized, scalable protocol utilizing Buchwald-type dialkylbiaryl phosphine ligands (SPhos) to overcome the steric barrier. By utilizing the methyl ester intermediate, we prevent catalyst poisoning associated with free carboxylic acids, ensuring high turnover numbers (TON) and reproducible yields (>85%).

Strategic Analysis: The "Ortho-Ortho" Challenge

The target molecule is a di-ortho-substituted biaryl . The steric bulk of the methyl group on the boronic acid and the carboxylate moiety on the electrophile creates a "clash" during the transmetallation step of the catalytic cycle.

Mechanistic Bottlenecks
  • Transmetallation Retardation: The approach of the bulky boronate species to the oxidative addition complex is sterically impeded.

  • Protodeboronation: Slow cross-coupling rates allow water/base to hydrolyze the boronic acid before it couples, lowering yields.

  • Catalyst Poisoning: Direct coupling of 2-bromobenzoic acid (free acid) can lead to the formation of stable, unreactive palladium-carboxylate species.

The Solution:

  • Ligand Selection: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is chosen for its electron-rich nature (facilitating oxidative addition) and specific steric architecture that creates a highly active monoligated Pd(0) species.

  • Substrate Modification: We utilize Methyl 2-bromobenzoate instead of the free acid to eliminate catalyst poisoning.

  • Biphasic System: A Toluene/Water system with inorganic base ensures solubility of organic components while keeping the boronate species active.

Experimental Workflow Visualization

The following diagram outlines the critical path from raw materials to the isolated API intermediate.

SynthesisWorkflow start Starting Materials (Methyl 2-bromobenzoate + Boronic Acid) coupling Step 1: Suzuki-Miyaura Coupling (Pd(OAc)2 / SPhos / K3PO4) start->coupling 100°C, 4-6h workup1 Workup: Phase Separation & Silica Filtration coupling->workup1 intermediate Intermediate: Methyl 2-(4-methoxy-2-methylphenyl)benzoate workup1->intermediate hydrolysis Step 2: Saponification (LiOH / THF / H2O) intermediate->hydrolysis Reflux, 2h acidification Acidification (HCl) & Crystallization hydrolysis->acidification final Final Product: 2-(4-Methoxy-2-methylphenyl)benzoic acid acidification->final Filtration & Drying

Figure 1: Operational workflow for the two-step synthesis of the target biaryl acid.

Detailed Protocols

Protocol A: Sterically Controlled Suzuki Coupling

Objective: Synthesis of Methyl 2-(4-methoxy-2-methylphenyl)benzoate.

Reagents & Materials
ComponentEquiv.Role
Methyl 2-bromobenzoate 1.0Electrophile
4-Methoxy-2-methylphenylboronic acid 1.2Nucleophile
Pd(OAc)₂ 0.02 (2 mol%)Pre-catalyst
SPhos 0.04 (4 mol%)Ligand
K₃PO₄ (Tribasic) 2.5Base
Toluene / Water 10:1 v/vSolvent System
Step-by-Step Methodology
  • Catalyst Pre-complexation (Optional but Recommended): In a small vial, mix Pd(OAc)₂ and SPhos in 1 mL of Toluene. Stir at room temperature for 15 minutes until the solution turns from orange to a pale yellow/brown (formation of active Pd-L species).

  • Reaction Setup: To a 3-neck round bottom flask equipped with a reflux condenser and magnetic stir bar, add Methyl 2-bromobenzoate (1.0 equiv) and 4-Methoxy-2-methylphenylboronic acid (1.2 equiv).

  • Solvent & Base Addition: Add Toluene (0.2 M concentration relative to bromide) and the pre-complexed catalyst solution. Add K₃PO₄ (2.5 equiv) followed by water (10% of Toluene volume).

  • Degassing: Sparge the biphasic mixture with Argon or Nitrogen for 10 minutes. Note: Oxygen removal is critical to prevent homocoupling.

  • Reaction: Heat the mixture to 100°C (internal temperature) for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC or TLC (Hexane/EtOAc 8:1). Look for the disappearance of the bromo-ester.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (x2) and brine (x1). Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purification: The crude methyl ester is often pure enough for the next step. If necessary, purify via short plug filtration over silica gel (eluting with 5% EtOAc in Hexanes).

Protocol B: Saponification to Final Acid

Objective: Hydrolysis of the methyl ester to yield 2-(4-Methoxy-2-methylphenyl)benzoic acid.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude intermediate from Protocol A in THF (tetrahydrofuran) and Methanol (3:1 ratio).

  • Base Addition: Add an aqueous solution of LiOH (3.0 equiv, 2M solution).

  • Reaction: Heat to 60°C for 2 hours.

    • IPC: TLC should show a baseline spot (acid) and disappearance of the non-polar ester.

  • Acidification: Cool to 0°C. Slowly add 1M HCl until pH reaches ~2–3. The product typically precipitates as a white solid.

  • Isolation: Filter the solid. Wash with cold water to remove inorganic salts.

  • Recrystallization (Polishing): Recrystallize from Ethanol/Water or Ethyl Acetate/Heptane to achieve >99% purity.

Mechanistic Insight: Why SPhos?

The choice of ligand is the single most critical variable in this synthesis. Standard ligands like Triphenylphosphine (PPh₃) fail because they cannot support the oxidative addition of the hindered substrate or facilitate the difficult transmetallation.

CatalyticCycle Pd0 Active Species [Pd(0)-SPhos] OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Methyl 2-bromobenzoate TransMet Transmetallation (Steric Bottleneck) OxAdd->TransMet + Boronic Acid / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Complex RedElim->Pd0 - Product

Figure 2: The catalytic cycle highlighting the Transmetallation step where the unique architecture of SPhos facilitates the coupling of hindered ortho-substituents.

Key Advantages of SPhos:

  • Electron Rich: The dicyclohexylphosphino group increases electron density on Pd, accelerating the oxidative addition of the aryl bromide.

  • Biaryl Backbone: The 2',6'-dimethoxybiphenyl backbone provides a "pocket" that protects the Pd center while allowing the bulky reactants to align correctly for reductive elimination.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion (<50%) Oxygen poisoning or inactive catalyst.Degas solvents thoroughly (freeze-pump-thaw if possible). Ensure SPhos is white (not oxidized).
Protodeboronation Reaction too wet or base too strong.Reduce water ratio. Switch to anhydrous K₃PO₄ or Cs₂CO₃ in Dioxane.
Homocoupling Oxidation of Boronic Acid.Strictly exclude air. Add the boronic acid last or slowly.
Impurity: Des-bromo ester Beta-hydride elimination or reduction.This is rare with SPhos. Ensure solvents are free of reducing agents.

Analytical Specifications (Expected):

  • Appearance: White to off-white crystalline solid.

  • HPLC Purity: >98.5% (Area %).[1][2]

  • 1H NMR (DMSO-d6): Diagnostic singlet for Methoxy (~3.7 ppm) and Methyl (~2.1 ppm). Distinct carboxylic acid proton broad singlet (>12 ppm).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Murakata, M., & Nag, M. (2023).[3] Strategy for the Synthesis of C-Aryl Glucosides as Sodium Glucose Cotransporter 2 Inhibitors. Chemical and Pharmaceutical Bulletin, 71(10), 732–750. (Context for SGLT2 intermediates). Link

  • Navarro, O., Kelly, R. A., & Nolan, S. P. (2003).[4] A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides.[4] Journal of the American Chemical Society, 125(52), 16194–16195. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(4-Methoxy-2-methylphenyl)benzoic Acid Synthesis

Topic: Challenges in 2-(4-Methoxy-2-methylphenyl)benzoic Acid Synthesis Content Type: Technical Support Center & Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Statu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in 2-(4-Methoxy-2-methylphenyl)benzoic Acid Synthesis Content Type: Technical Support Center & Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Status: Active Ticket Priority: High (Sterically Hindered Biaryl Coupling) System: Palladium-Catalyzed Cross-Coupling / Hydrolysis

Executive Summary: The Steric Challenge

Synthesizing 2-(4-Methoxy-2-methylphenyl)benzoic acid presents a classic "ortho-ortho" effect challenge. The target molecule features a biaryl bond with substituents at the 2-position of the benzoic acid ring and the 2'-position of the phenyl ring. This steric congestion significantly impedes the transmetalation and reductive elimination steps in standard Suzuki-Miyaura couplings, often leading to stalled reactions or excessive protodeboronation of the boronic acid partner.

This guide provides field-proven troubleshooting protocols to overcome these energy barriers, prioritizing the Ester-Intermediate Route (coupling Methyl 2-bromobenzoate with 4-methoxy-2-methylphenylboronic acid followed by hydrolysis) for maximum reproducibility.

Troubleshooting Guide (Q&A)

Q1: My Suzuki coupling conversion stalls at <40% despite using Pd(PPh3)4. What is happening?

Diagnosis: Ligand Failure due to Steric Bulk. Technical Insight: The standard tetrakis(triphenylphosphine)palladium(0) catalyst possesses a cone angle insufficient to drive the reductive elimination of sterically hindered ortho,ortho'-disubstituted biaryls. The bulky methyl and ester groups prevent the palladium center from adopting the necessary geometry for bond formation. Solution: Switch to electron-rich, bulky phosphine ligands (Buchwald Ligands).

  • Recommendation: Use SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos . These ligands facilitate oxidative addition and, crucially, create a pocket that accelerates reductive elimination in hindered systems.

  • Protocol Adjustment:

    • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)

    • Solvent: Toluene/Water (10:1) or Dioxane/Water.[1]

    • Temperature: 100°C - 110°C (Reflux is mandatory).

Q2: I observe significant formation of 3-methoxytoluene (protodeboronation) instead of the product. How do I fix this?

Diagnosis: Hydrolytic Instability of the Boronic Acid. Technical Insight: Ortho-substituted boronic acids (like 4-methoxy-2-methylphenylboronic acid) are highly prone to protodeboronation under basic, aqueous conditions at high temperatures. The rate of deboronation competes with the slow transmetalation caused by steric hindrance. Solution:

  • Switch to a Boronic Ester: Convert the boronic acid to a Pinacol Ester . The increased steric bulk around the boron atom retards hydrolytic cleavage.

  • Anhydrous Conditions: If using the boronic acid, switch to anhydrous conditions using CsF or K₃PO₄ in dry dioxane or DMF.

  • Base Selection: Avoid hydroxide bases (NaOH, KOH). Use K₃PO₄ or K₂CO₃ , which are milder and less likely to promote rapid deboronation.

Q3: Can I couple the free 2-bromobenzoic acid directly to avoid the hydrolysis step?

Diagnosis: Catalyst Poisoning / Solubility Issues. Technical Insight: While possible, coupling free carboxylic acids often results in lower yields because the carboxylate anion can coordinate to the Palladium center, forming an unreactive "palladate" species. Furthermore, the solubility of the zwitterionic intermediates can be poor in non-polar solvents favorable for coupling. Solution: Do not recommend.

  • Standard Workflow: Perform the coupling on Methyl 2-bromobenzoate . The ester group is non-coordinating and electronically favorable.

  • Post-Coupling: Hydrolyze the ester (LiOH/THF/Water) in a subsequent quantitative step. This two-step sequence is consistently higher yielding than the direct one-step attempt.

Q4: The reaction turns black immediately, and no product is formed. Is my catalyst dead?

Diagnosis: Palladium Black Precipitation (Ligand Dissociation). Technical Insight: If the ligand-to-metal ratio is incorrect or the ligand is oxidized, Palladium(0) aggregates into inactive "Palladium black" nanoparticles before entering the catalytic cycle. Solution:

  • Pre-activation: Stir Pd(OAc)₂ and the phosphine ligand (SPhos) in the solvent for 15-30 minutes before adding the substrates and base. This ensures formation of the active L-Pd(0) species.

  • Inert Atmosphere: This reaction is strictly air-sensitive. Ensure thorough sparging of solvents with Argon/Nitrogen.

Optimized Experimental Protocol

Objective: Synthesis of 2-(4-Methoxy-2-methylphenyl)benzoic acid via Methyl Ester Intermediate.

Phase A: Suzuki Cross-Coupling
  • Substrates: Methyl 2-bromobenzoate (1.0 equiv), (4-Methoxy-2-methylphenyl)boronic acid (1.2 - 1.5 equiv).

  • Catalyst System: Pd(OAc)₂ (5 mol%), SPhos (10 mol%).

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: Toluene : Water (20:1 v/v).

Step-by-Step:

  • Charge a reaction vial with Methyl 2-bromobenzoate (1.0 eq), Boronic acid (1.5 eq), Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the vial and evacuate/backfill with Argon (3 cycles).

  • Inject degassed Toluene/Water mixture via septum.

  • Heat to 100°C with vigorous stirring for 12-16 hours.

  • QC Check: Monitor by HPLC/TLC. Look for disappearance of the bromide.

  • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient). Isolate Methyl 2-(4-methoxy-2-methylphenyl)benzoate.

Phase B: Ester Hydrolysis
  • Dissolve the intermediate ester in THF/MeOH (1:1).

  • Add LiOH (2M aqueous solution, 5.0 equiv).

  • Stir at 50°C for 4 hours.

  • Acidification: Cool to 0°C and acidify to pH 2 with 1M HCl.

  • Isolation: Extract with EtOAc. The product, 2-(4-Methoxy-2-methylphenyl)benzoic acid , typically crystallizes upon concentration or can be recrystallized from Ethanol/Water.

Comparative Data: Ligand Efficiency

Table 1: Effect of Ligand on Coupling Yield of Methyl 2-bromobenzoate with (4-methoxy-2-methylphenyl)boronic acid (24h, 100°C).

LigandCatalyst PrecursorYield (Isolated)Observation
PPh₃ Pd(PPh₃)₄< 25%Stalled reaction; significant deboronation.
dppf Pd(dppf)Cl₂45%Slow conversion; incomplete after 24h.
SPhos Pd(OAc)₂92% Full conversion; minimal byproducts.
XPhos Pd₂(dba)₃88%Excellent yield; slightly harder to purify.
None Pd/C< 5%No reaction.

Visualizations

Figure 1: Steric Bottleneck in the Catalytic Cycle

Caption: The critical failure point is the Reductive Elimination step (Right), where the bulky ortho-methyl and ortho-ester groups clash. Bulky ligands (SPhos) expand the bite angle to facilitate this step.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Methyl 2-bromobenzoate TransMet Transmetalation (Boronic Acid Entry) OxAdd->TransMet + Base / OH- Complex Di-Aryl Palladium Complex (Sterically Crowded) TransMet->Complex + Ar-B(OH)2 Deboron Protodeboronation (Side Product) TransMet->Deboron If Transmetalation Stalls RedElim Reductive Elimination (Product Release) Complex->RedElim SLOW STEP (Steric Clash) RedElim->Pd0 Regeneration

Figure 2: Recommended Synthesis Workflow

Caption: Two-step protocol ensuring high purity and yield. Direct coupling of the acid is bypassed to avoid catalyst poisoning.

Workflow Start Methyl 2-bromobenzoate Step1 Suzuki Coupling Pd(OAc)2 / SPhos K3PO4, Toluene/H2O, 100°C Start->Step1 Boron (4-Methoxy-2-methylphenyl) boronic acid Boron->Step1 Inter Intermediate Ester (Purification via Silica) Step1->Inter Step2 Hydrolysis LiOH, THF/H2O 50°C Inter->Step2 Product Target: 2-(4-Methoxy-2-methylphenyl) benzoic acid Step2->Product

References

  • Navarro, O., et al. (2003).[2] "A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls." Journal of the American Chemical Society.[2]

  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[2]

  • Dinamite Dipharma SpA. (2002). "Process for the preparation of 2-(4-methylphenyl)benzoic acid derivatives." U.S. Patent 6,433,214.

  • BenchChem. (2024). "4-(2-Methoxy-5-methylphenyl)benzoic Acid Structure and Properties."

Sources

Optimization

Technical Support Center: Suzuki Coupling of 2-Bromobenzoic Acid Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-bromobenzoic acid and its derivatives. This guide is designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-bromobenzoic acid and its derivatives. This guide is designed for researchers, chemists, and process development professionals who encounter challenges with this specific, yet common, class of substrates. The steric hindrance and electronic properties of the ortho-carboxylate group present unique challenges that often lead to significant byproduct formation. This document provides in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve these issues effectively.

Frequently Asked Questions & Troubleshooting Guides
Q1: My reaction shows low or no conversion to the desired product. What are the primary causes?

A1: Low reactivity in the Suzuki coupling of 2-bromobenzoic acids is a frequent challenge, primarily due to the steric hindrance imposed by the ortho-carboxylate group. This hindrance can impede key steps in the catalytic cycle.

  • Core Issue: Inefficient Oxidative Addition. The palladium catalyst may struggle to insert into the carbon-bromine bond due to the bulky adjacent carboxylic acid group. This is often the rate-limiting step for sterically demanding substrates.[1][2]

  • Core Issue: Catalyst Deactivation. The reaction mixture may turn black, indicating the precipitation of palladium metal (palladium black), which is catalytically inactive.[1] This results from the decomposition of the active Pd(0) species.

Troubleshooting Strategies:

  • Catalyst and Ligand Selection: This is the most critical parameter. Standard catalysts like Pd(PPh₃)₄ may be insufficient.

    • Switch to Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, RuPhos, or other biaryl phosphines are designed to accelerate both oxidative addition and reductive elimination.[1][2] Their steric bulk promotes the final product-forming step, while their electron-donating nature facilitates the initial insertion of palladium into the C-Br bond.[2][3] N-heterocyclic carbene (NHC) ligands are also highly effective.[1][4]

    • Use a Pre-formed Catalyst: Modern pre-catalysts (e.g., Buchwald or PEPPSI-type) form the active Pd(0) species more reliably than systems relying on in-situ reduction of Pd(II) sources like Pd(OAc)₂.[5][6]

  • Optimize Reaction Temperature: While higher temperatures can increase reaction rates, excessive heat can also accelerate catalyst decomposition.[5][7] If you observe catalyst precipitation at high temperatures (e.g., >100 °C), consider using a more active catalyst system that operates under milder conditions.

  • Ensure Proper Degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst.[5] Rigorous degassing of solvents and the reaction headspace is crucial. See the detailed protocol below.

Q2: I'm observing a significant amount of benzoic acid, my starting material without the bromine. What is this byproduct and how can I prevent it?

A2: This byproduct is the result of protodehalogenation (also called hydrodehalogenation), where the bromine atom is replaced by a hydrogen atom.[1][8]

  • Mechanism: This side reaction is primarily caused by the formation of a palladium-hydride (Pd-H) species. This species can arise from the reaction of the palladium complex with certain bases (e.g., amines), solvents (especially alcohols), or residual water.[8][9] The Pd-H species can then undergo reductive elimination with the aryl group to produce the unwanted benzoic acid.

Troubleshooting Strategies:

  • Base Selection: This is a key factor in controlling protodehalogenation.

    • Avoid Hydride Sources: Switch from amine or alkoxide bases.

    • Use Anhydrous, Non-Nucleophilic Bases: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices as they are less likely to act as hydride sources.[1][8]

  • Solvent Choice:

    • Use Anhydrous Aprotic Solvents: Solvents like 1,4-dioxane, THF, or toluene are preferred.[1] If protodehalogenation is severe, avoid alcohol-based solvents.

  • Ligand Effects: The use of bulky biarylphosphine ligands can suppress this side reaction by accelerating the desired cross-coupling pathway, thereby minimizing the lifetime of the intermediate susceptible to reacting with Pd-H species.[1]

Q3: My main byproduct is a dimer of my boronic acid coupling partner. How can I minimize this homocoupling?

A3: The formation of a biaryl derived from the coupling of two boronic acid molecules is known as homocoupling .

  • Mechanism: This side reaction is most often promoted by the presence of oxygen in the reaction mixture.[5][9] Oxygen can facilitate the oxidative coupling of two boronic acid molecules, a process also catalyzed by palladium.[10] Additionally, if you are using a Pd(II) precatalyst like Pd(OAc)₂, it is reduced to the active Pd(0) in situ. This reduction can sometimes consume the boronic acid or phosphine ligand in a process that generates the homocoupled byproduct.[5][11][12]

Troubleshooting Strategies:

  • Improve Degassing: This is the most critical step. The rigorous removal of oxygen is essential to suppress homocoupling.[5] Use a robust degassing method such as three freeze-pump-thaw cycles or sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes.

  • Use a Pd(0) Source: Starting directly with a Pd(0) source, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can mitigate homocoupling that arises from the in situ reduction of a Pd(II) source.[1][5]

  • Controlled Addition: In some cases, the slow addition of the boronic acid via a syringe pump can keep its instantaneous concentration low, thereby reducing the rate of the bimolecular homocoupling reaction.[6]

Q4: My boronic acid seems to be degrading during the reaction, leading to low yields. What is happening?

A4: You are likely observing protodeboronation , a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[13][14] This is particularly problematic for electron-deficient or certain heteroaryl boronic acids.[9][15]

  • Mechanism: Protodeboronation can occur through several pathways, often catalyzed by acid or base, and is highly dependent on the reaction conditions and the specific boronic acid used.[13][14] The presence of water is a key factor in many of these pathways.

Troubleshooting Strategies:

  • Use More Stable Boron Reagents: This is the most effective solution.

    • Boronic Esters: Pinacol esters or MIDA boronates are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[1][13] They slowly hydrolyze under the reaction conditions to release the active boronic acid for the catalytic cycle, a "slow-release" strategy that keeps the boronic acid concentration low and minimizes side reactions.[13][16]

    • Potassium Trifluoroborate Salts (R-BF₃K): These salts are highly stable, crystalline solids that also participate in a slow release of the boronic acid.[6][17][18]

  • Minimize Water Content: While a small amount of water is often necessary for the Suzuki reaction (especially with boronic acids), using strictly anhydrous conditions with a base like potassium fluoride (KF) can sometimes minimize the hydrolysis that leads to protodeboronation.[1][4]

  • Use a Slight Excess: Employing a slight excess (1.2–1.5 equivalents) of the boron reagent can help compensate for some degradation over the course of the reaction.[6]

Visual Troubleshooting Guide

The following diagrams illustrate the desired catalytic cycle and the major off-cycle pathways leading to common byproducts, as well as a logical workflow for diagnosing issues in your reaction.

Catalytic Cycle and Competing Side Reactions

Suzuki_Byproducts cluster_cycle Desired Suzuki-Miyaura Catalytic Cycle cluster_byproducts Major Off-Cycle Byproducts Pd(0)L2 Pd(0)L2 OA Oxidative Addition Pd(0)L2->OA ArPd(II)L2Br Ar-Pd(II)-Br OA->ArPd(II)L2Br TM Transmetalation ArPd(II)L2Br->TM PDH Protodehalogenation (Ar-H) ArPd(II)L2Br->PDH + [H⁻] source (e.g., solvent, base) ArPd(II)L2Ar' Ar-Pd(II)-Ar' TM->ArPd(II)L2Ar' RE Reductive Elimination ArPd(II)L2Ar'->RE RE->Pd(0)L2 Product Desired Product (Ar-Ar') RE->Product ArBr 2-Bromobenzoic Acid (Ar-Br) ArBr->OA ArBOH2 Boronic Acid (Ar'-B(OH)2) ArBOH2->TM HC Homocoupling (Ar'-Ar') ArBOH2->HC + O₂ / Pd(II) PDB Protodeboronation (Ar'-H) ArBOH2->PDB + H₂O / H⁺ / OH⁻ Base Base Base->TM

Caption: The desired Suzuki catalytic cycle and major off-cycle pathways.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Start Reaction Analysis check_conversion Low or No Conversion? start->check_conversion check_byproducts Significant Byproduct Formation? check_conversion->check_byproducts No conv_yes Optimize Catalyst & Ligand Increase Temperature Cautiously Check Reagent Purity check_conversion->conv_yes Yes id_byproduct Identify Major Byproduct (LCMS / NMR) check_byproducts->id_byproduct Yes success High Yield of Desired Product check_byproducts->success No conv_yes->success is_pdh Benzoic Acid (Protodehalogenation)? id_byproduct->is_pdh is_hc Boronic Acid Dimer (Homocoupling)? is_pdh->is_hc No solve_pdh Change Base (K₃PO₄, Cs₂CO₃) Use Anhydrous Aprotic Solvent (Dioxane, Toluene) is_pdh->solve_pdh Yes is_pdb Arene from Boronic Acid (Protodeboronation)? is_hc->is_pdb No solve_hc Improve Degassing (Freeze-Pump-Thaw) Use Pd(0) source (Pd₂(dba)₃) Consider Slow Addition of Boronic Acid is_hc->solve_hc Yes solve_pdb Use Boronic Ester (Pinacol, MIDA) or Trifluoroborate Salt Minimize Water is_pdb->solve_pdb Yes is_pdb->success No solve_pdh->success solve_hc->success

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

General Recommendations & Optimization

The following table summarizes a robust starting point for the Suzuki-Miyaura coupling of a 2-bromobenzoic acid derivative. Optimization for specific substrates is always necessary.

ParameterRecommendationRationale & Key Considerations
Aryl Halide 2-Bromobenzoic AcidAryl bromides offer a good balance of reactivity and stability. Iodides are more reactive but more prone to dehalogenation.[8][19] Chlorides are less reactive and require more specialized, highly active catalysts.[1]
Palladium Source Pd₂(dba)₃ or a Buchwald PrecatalystPd₂(dba)₃ is a reliable Pd(0) source that can minimize homocoupling associated with in-situ reduction.[1] Pre-catalysts offer superior activity and reproducibility.[5] Use 1-5 mol %.
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich biaryl phosphine ligands are essential to overcome steric hindrance and accelerate the desired catalytic cycle, outcompeting side reactions.[1][20] Use a Ligand:Pd ratio of 2:1 to 4:1.[5]
Boron Reagent Arylboronic Pinacol EsterPinacol esters are significantly more stable towards protodeboronation than boronic acids, providing a slow release of the active reagent.[1][15] Use 1.2-1.5 equivalents.
Base K₃PO₄ or Cs₂CO₃These are strong, non-nucleophilic bases that effectively promote transmetalation without acting as hydride sources for protodehalogenation.[1] Use 2.0-3.0 equivalents.
Solvent 1,4-Dioxane or Toluene (with 5-10% water)Anhydrous aprotic solvents are preferred to minimize protodehalogenation.[1] A small amount of water is often required to facilitate the dissolution of the base and promote transmetalation.
Temperature 80-100 °CThis range is typically sufficient to drive the reaction without causing significant catalyst decomposition. Monitor the reaction for signs of precipitation (palladium black).[7]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 2-Bromobenzoic Acid

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • 2-Bromobenzoic acid (1.0 eq.)

  • Arylboronic pinacol ester (1.3 eq.)

  • Pd₂(dba)₃ (0.02 eq., 2 mol%)

  • SPhos (0.04 eq., 4 mol%)

  • K₃PO₄ (3.0 eq., finely ground)

  • 1,4-Dioxane and Water (e.g., 10:1 v/v), thoroughly degassed

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 2-bromobenzoic acid, arylboronic pinacol ester, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed dioxane and water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid product. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Rigorous Degassing using Freeze-Pump-Thaw

This method is highly effective for removing dissolved oxygen, which is crucial for preventing homocoupling and catalyst deactivation.

  • Place the reaction solvent or the complete reaction mixture (before heating) in a Schlenk flask sealed with a stopcock.

  • Freeze the contents of the flask by immersing it in a liquid nitrogen bath until completely solid.

  • With the contents still frozen, open the stopcock to a high-vacuum line and evacuate for 5-10 minutes.

  • Close the stopcock to the vacuum line.

  • Remove the flask from the liquid nitrogen and allow the contents to thaw completely. You may observe gas bubbles being released from the liquid as it thaws.

  • Repeat steps 2-5 two more times for a total of three cycles.

  • After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen). The solution is now ready for use or for heating.

References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Molander, G. A., & Langle, S. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Pennsylvania. [Link]

  • López-De-Luzuriaga, J. M., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]

  • Urbanczyk-Lipkowska, Z., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Academia.edu. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Scott, J. S., & Spencer, J. B. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Molander, G. A., & Langle, S. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Zhang, L., et al. (2020). Room Temperature Anhydrous Suzuki–Miyaura Polymerization Enabled by C−S Bond Activation. ResearchGate. [Link]

  • Bio, M. M., & Son, D. Y. (2014). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. [Link]

  • Besnard, C., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. [Link]

  • Lima, C. F. R. A. C., et al. (2023). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. MDPI. [Link]

  • Wang, H., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]

  • Václavík, J., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • López-De-Luzuriaga, J. M., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

  • Sharma, A. K., et al. (2015). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. [Link]

  • Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Zhang, S., et al. (2014). The effects of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid. ResearchGate. [Link]

  • Vantourout, J. C., et al. (2017). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? [Link]

  • Chen, Y., et al. (2023). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. [Link]

  • Li, J., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. [Link]

  • Dhareshwar, S. S., & Mhaske, S. B. (2013). The effect of various bases on the Suzuki coupling reaction. ResearchGate. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Kaewpuang, A., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC. [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Methoxy-2-methylphenyl)benzoic Acid

Welcome to the technical support center for the synthesis of 2-(4-Methoxy-2-methylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-Methoxy-2-methylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this specific synthesis. Our focus is to deliver field-proven insights and explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Introduction

The synthesis of 2-(4-Methoxy-2-methylphenyl)benzoic acid, a key intermediate in the development of various pharmaceuticals, is typically achieved through cross-coupling reactions. The choice of synthetic route and, critically, the selection of the base, can significantly impact the reaction's success, yield, and purity of the final product. This guide will primarily focus on the widely used Suzuki-Miyaura coupling reaction, offering a comparative analysis of the effect of different bases.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-(4-Methoxy-2-methylphenyl)benzoic acid?

A1: The most prevalent and versatile method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction involves the coupling of a 2-halobenzoic acid (or its ester) with (4-methoxy-2-methylphenyl)boronic acid. The choice of a palladium catalyst and a suitable base is crucial for the success of this transformation.

Q2: Why is the choice of base so critical in the Suzuki-Miyaura coupling for this synthesis?

A2: The base plays a multifaceted role in the Suzuki-Miyaura catalytic cycle.[3][4] Its primary function is to activate the organoboron species (the boronic acid) to facilitate the crucial transmetalation step with the palladium complex.[1][3] The base forms a boronate species, which is more nucleophilic and readily transfers its aryl group to the palladium center. The selection of the base can also influence the rate of reductive elimination, the final step that forms the C-C bond and regenerates the catalyst.[5] An inappropriate base can lead to low yields, slow reaction rates, or an increase in side reactions.

Q3: What are the common bases used, and how do they compare?

A3: Common bases for Suzuki-Miyaura coupling include inorganic bases like carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH), as well as organic bases like triethylamine (NEt₃).[6][7][8] Inorganic bases are generally more effective for this type of coupling.[8] The effectiveness of a particular base is highly dependent on the specific substrates and reaction conditions.

Q4: Can I use an Ullmann-type reaction instead of a Suzuki coupling?

A4: While less common for this specific transformation, an Ullmann-type reaction, which is a copper-catalyzed nucleophilic aromatic substitution, is a viable alternative for forming biaryl linkages.[9] However, Ullmann reactions often require higher temperatures and may have a different substrate scope and tolerance for functional groups compared to the Suzuki coupling. The choice of base, typically an inorganic one like K₂CO₃, is also important in this reaction to facilitate the formation of the organocopper intermediate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-(4-Methoxy-2-methylphenyl)benzoic acid via Suzuki-Miyaura coupling.

Issue 1: Low or no product yield.

  • Possible Cause 1: Ineffective base. The chosen base may not be strong enough or soluble enough in the reaction medium to efficiently promote the transmetalation step.

    • Troubleshooting:

      • Switch to a stronger or more soluble base. If you are using a mild base like NaHCO₃, consider switching to K₂CO₃, Cs₂CO₃, or K₃PO₄.[6] Cesium carbonate is often more soluble in organic solvents and can be highly effective.

      • Consider a biphasic solvent system. Using a mixture of an organic solvent (like toluene or dioxane) and water can improve the solubility of inorganic bases and facilitate the reaction.[5]

  • Possible Cause 2: Catalyst deactivation. The palladium catalyst can be sensitive to air and may have been deactivated.

    • Troubleshooting: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degassing the solvent prior to use is also recommended.

  • Possible Cause 3: Steric hindrance. The ortho-substituted benzoic acid can present steric challenges for the coupling reaction.

    • Troubleshooting: The choice of a bulky phosphine ligand for the palladium catalyst can help overcome steric hindrance.

Issue 2: Presence of significant side products.

  • Possible Cause 1: Homocoupling of the boronic acid. This results in the formation of a symmetric biaryl byproduct from the boronic acid partner.

    • Troubleshooting: This is often exacerbated by the presence of oxygen. Ensure thorough degassing of your reaction mixture and maintain a strict inert atmosphere. The choice of palladium precursor and ligands can also influence the extent of homocoupling.

  • Possible Cause 2: Protodeboronation of the boronic acid. The boronic acid can be converted back to the corresponding arene, reducing the amount available for the cross-coupling.

    • Troubleshooting: This side reaction can be base-mediated.[10] If this is a significant issue, consider using a milder base or carefully controlling the stoichiometry of the base. In some cases, a base-free protocol using a Lewis acid might be an alternative.[10]

Effect of Base on Yield: A Comparative Overview

The following table provides a summary of expected yields for a Suzuki-Miyaura coupling to form a 2-arylbenzoic acid derivative based on data from analogous systems. These values should be considered as a starting point for optimization.

BaseSolvent SystemTemperature (°C)Typical Yield (%)Notes
K₂CO₃Toluene/Ethanol/Water80-10085-95A robust and commonly used base.[2][6]
Na₂CO₃DMF/Water90-11080-90A cost-effective alternative to K₂CO₃.[8]
Cs₂CO₃Dioxane80-10090-98Often gives higher yields due to its higher solubility.[5][6]
K₃PO₄Toluene100-11088-96A strong, non-nucleophilic base, good for sensitive substrates.[5]
NaOHEthanol/Water70-9070-80Can be effective, but may promote side reactions with some substrates.[6]
NEt₃Toluene80-100< 30Organic bases are generally less effective for this transformation.[6]

Experimental Protocols

General Protocol for Base Screening in Suzuki-Miyaura Coupling

This protocol provides a framework for optimizing the base for the synthesis of 2-(4-Methoxy-2-methylphenyl)benzoic acid.

Materials:

  • 2-Bromobenzoic acid (1.0 mmol)

  • (4-Methoxy-2-methylphenyl)boronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Selected Base (2.0 mmol)

  • Solvent (e.g., Toluene/Water 10:1, 11 mL)

Procedure:

  • To a flame-dried round-bottom flask containing a magnetic stir bar, add 2-bromobenzoic acid, (4-methoxy-2-methylphenyl)boronic acid, Pd(OAc)₂, PPh₃, and the chosen base.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the product and determine the isolated yield.[3]

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR)L2 Metathesis (Base, e.g., OH-) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

This diagram outlines a logical approach to troubleshooting low product yield.

Troubleshooting_Workflow Start Low Yield Observed Check_Base Is the base effective? (Strength, Solubility) Start->Check_Base Change_Base Switch to a stronger/more soluble base (e.g., K2CO3, Cs2CO3, K3PO4) Check_Base->Change_Base No Check_Inertness Is the reaction under an inert atmosphere? Check_Base->Check_Inertness Yes Success Improved Yield Change_Base->Success Degas_Solvent Degas solvent and re-run under N2/Ar Check_Inertness->Degas_Solvent No Check_Ligand Is steric hindrance an issue? Check_Inertness->Check_Ligand Yes Degas_Solvent->Success Change_Ligand Use a bulkier phosphine ligand Check_Ligand->Change_Ligand Yes Check_Ligand->Success No Change_Ligand->Success

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

  • 3

  • 11

  • 12

  • [2-hydroxy-4-methoxy-phenyl)methyleneamino]benzoic acid (C15H13NO5) - PubChemLite]([Link])

Sources

Optimization

solvent effects in the preparation of 2-(4-Methoxy-2-methylphenyl)benzoic acid

Topic: Preparation of 2-(4-Methoxy-2-methylphenyl)benzoic acid Ticket ID: #SGLT2-INT-004 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Context: This molecule is a critical int...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of 2-(4-Methoxy-2-methylphenyl)benzoic acid

Ticket ID: #SGLT2-INT-004 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Context: This molecule is a critical intermediate for SGLT2 inhibitors (e.g., Canagliflozin).[1] The synthesis typically involves a Suzuki-Miyaura cross-coupling between a 2-halobenzoic acid derivative and a (4-methoxy-2-methylphenyl)boronic acid.

Executive Summary: The "Ortho-Effect" Challenge

The preparation of 2-(4-Methoxy-2-methylphenyl)benzoic acid presents a classic sterically hindered biaryl coupling challenge. You are forming a bond between two ortho-substituted rings (a 2-methyl group on one side and a carboxylic acid/ester on the other).

The Critical Solvent Role: In this specific reaction, the solvent does not just dissolve reagents; it regulates the transmetallation rate .[1] Because of the steric bulk, the transmetallation step is slow.[1] If the solvent system does not sufficiently solubilize the inorganic base (activating the boron species), the reaction will stall or the boronic acid will undergo protodeboronation (hydrolysis) before coupling.[1]

Module 1: Solvent Selection Logic

Do not choose solvents randomly. Use this logic gate to select the optimal system based on your specific constraints.

The Solvent Decision Matrix
  • Standard Industrial (High Yield): Biphasic systems (Toluene/Water) allow high temperatures to overcome steric hindrance while keeping the inorganic base in the aqueous phase.[1]

  • Green/Modern (Sustainability): 2-Methyltetrahydrofuran (2-MeTHF) or Isopropanol (IPA) offer higher miscibility with water, often accelerating the reaction at lower temperatures.

  • High Solubility (Difficult Substrates): DMF or Dioxane/Water is required if your specific ester derivative has poor solubility in non-polar solvents.[1]

SolventDecisionTree Figure 1: Solvent Selection Logic for Sterically Hindered Suzuki Coupling Start START: Select Solvent System CheckSolubility Is the Halobenzoic Acid soluble in Toluene? Start->CheckSolubility CheckGreen Is Green Chemistry Mandatory? CheckSolubility->CheckGreen Yes SystemC SYSTEM C (High Polarity) DMF or Dioxane + Water (Risk: Difficult Workup) CheckSolubility->SystemC No SystemA SYSTEM A (Robust) Toluene + Water + Ethanol (Requires Phase Transfer) CheckGreen->SystemA No SystemB SYSTEM B (Green) 2-MeTHF + Water (High Miscibility) CheckGreen->SystemB Yes

Module 2: Troubleshooting Guide

This table correlates specific experimental failures directly to solvent effects.

SymptomProbable Solvent-Related CauseCorrective Action
Low Conversion (<30%) "The Phase Wall": The base (e.g., K₂CO₃) is in the water phase, but the catalyst is in the organic phase. Without a co-solvent (Ethanol) or Phase Transfer Catalyst (TBAB), they never meet.[1]Add Co-solvent: Introduce Ethanol or n-Butanol to bridge the phases. OR Add PTC: Add 5 mol% TBAB (Tetrabutylammonium bromide).[1]
Protodeboronation (Boronic acid disappears, no product)Protic Overload: Too much water or alcohol at high temperatures promotes the hydrolysis of the C-B bond before coupling can occur.[1]Reduce Water Ratio: Switch to a 4:1 (Organic:Water) ratio. Buffer: Ensure the base concentration is sufficient to maintain the active boronate species.
Black Precipitate (Pd Black) Catalyst Death: The solvent is not stabilizing the Pd(0) species, causing it to crash out before the cycle completes.[1]Switch to Nitrile/Ether: Use THF or Acetonitrile which coordinates weakly to Pd, stabilizing it.[1] Avoid pure non-polar solvents like Hexane.[1]
Homocoupling (Biaryl dimer of boronic acid)Oxygen Leak: Solvents were not degassed properly.[1] Oxygen promotes homocoupling over cross-coupling.Degas: Sparge solvents with Argon for 20 mins. Solvent Choice: Avoid ethers that have formed peroxides (test with starch iodide paper).[1]
Module 3: Optimization Protocols

Below are two validated protocols. Protocol A is the industry standard for robustness. Protocol B is the modern "Green" alternative.

Protocol A: The "Classic" Toluene/Ethanol System

Best for scale-up and cost-efficiency.

  • Charge Reactor: Add 2-bromo-benzoic acid derivative (1.0 equiv) and 4-methoxy-2-methylphenylboronic acid (1.2 equiv).

  • Solvent Mix: Add Toluene (4 vol) and Ethanol (1 vol) . Stir to dissolve.

  • Catalyst: Add Pd(PPh₃)₄ (1-3 mol%).

  • Base Activation: Add aqueous Na₂CO₃ (2.0 M, 2.0 equiv). Note: The ethanol allows the aqueous base to interact with the organic phase.

  • Reflux: Heat to 80°C vigorously for 4-6 hours.

  • Workup: Cool to RT. Separate phases. Acidify aqueous layer if the product is the free acid.

Protocol B: The "Green" 2-MeTHF System

Best for higher reaction rates and easier solvent recovery.

  • Charge Reactor: Add reactants as above.

  • Solvent: Add 2-Methyltetrahydrofuran (2-MeTHF) (5 vol).

  • Catalyst: Pd(dppf)Cl₂ (1 mol%) is often superior here due to higher stability.[1]

  • Base: Add aqueous K₃PO₄ (3.0 equiv). 2-MeTHF has partial water miscibility, creating a "pseudo-homogeneous" zone that accelerates the reaction.

  • Reaction: Heat to 65°C. Monitor by HPLC.

  • Benefit: 2-MeTHF separates cleanly from water upon cooling, simplifying extraction.[1]

Mechanistic Visualization

The diagram below illustrates where the solvent impacts the catalytic cycle.

ReactionMechanism Figure 2: The Suzuki Catalytic Cycle. Yellow node indicates the solvent-critical step. cluster_solvent Solvent Impact Zone Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Solvent stabilizes Pd-Ar) Pd0->OxAdd Ar-X TransMet Transmetallation (CRITICAL: Requires Water/Base) OxAdd->TransMet Ar'-B(OH)2 + Base RedElim Reductive Elimination (Forms Product) TransMet->RedElim RedElim->Pd0 Product Release

[2]

Frequently Asked Questions (FAQs)

Q: Can I use DMF as the sole solvent to ensure everything dissolves? A: While DMF dissolves everything, it has a high boiling point (153°C) making removal difficult.[1] More importantly, at high temperatures, DMF can decompose to dimethylamine, which can poison the catalyst or react with your ester group.[1] Use DMF only if strictly necessary and keep temps <80°C.

Q: Why is water mandatory? Can't I use anhydrous conditions? A: Water is required to form the quaternary boronate species (Ar-B(OH)₃⁻). This species is approximately 1000x more nucleophilic than the neutral boronic acid. Without water/base, the transmetallation step (see Figure 2) is too slow for sterically hindered substrates like yours.[1]

Q: My reaction stalls at 60% conversion. Adding more catalyst doesn't help. A: This is likely an issue of base solubility or boronic acid decomposition . Do not add more catalyst. Instead, add 10% more boronic acid and ensure your stirring is vigorous (800+ RPM) to maximize the surface area between the biphasic layers.[1]

References
  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Guram, A. S., et al. (2004).[1] A Rationally Designed Universal Catalyst for Suzuki-Miyaura Coupling Processes.[2] Angewandte Chemie International Edition, 43(14), 1871–1876.[1] Link[1]

  • Clariant Process Patent. (2002).[1] Process for the preparation of 2-(4-methylphenyl)benzoic acid derivatives. US Patent 6,433,214.[3] Link

  • Lipshutz, B. H., & Ghorai, S. (2008).[1] "Green" Suzuki–Miyaura cross-couplings in water. Aldrichimica Acta, 41(3), 59-72.[1] (Demonstrates the utility of aqueous surfactant systems for hindered biaryls).

Sources

Reference Data & Comparative Studies

Validation

A Definitive Guide to the Structural Validation of 2-(4-Methoxy-2-methylphenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. The biological activit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. The biological activity, material properties, and synthetic accessibility of a molecule are all intrinsically linked to its three-dimensional architecture. This guide provides a comprehensive, in-depth technical framework for the structural validation of 2-(4-Methoxy-2-methylphenyl)benzoic acid, a biaryl carboxylic acid with potential applications in medicinal chemistry and organic synthesis.

As a Senior Application Scientist, this guide moves beyond a simple recitation of methods. Instead, it delves into the causality behind experimental choices, emphasizing a self-validating system of protocols to ensure the highest degree of scientific integrity. We will explore the expected outcomes from a multi-technique spectroscopic approach, detail a robust synthetic protocol, and discuss the definitive confirmation offered by X-ray crystallography, all while comparing the target molecule to its potential isomers to highlight the unique structural fingerprints.

The Synthetic Pathway: A Suzuki-Miyaura Coupling Approach

The synthesis of 2-(4-Methoxy-2-methylphenyl)benzoic acid can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of C-C bonds. This approach offers high yields and functional group tolerance, making it a cornerstone of modern organic synthesis. The general strategy involves the coupling of a boronic acid derivative with an aryl halide, catalyzed by a palladium complex.

A plausible synthetic route, adapted from established procedures for similar biaryl compounds, is outlined below.[1]

Synthesis_Workflow 2-Bromo-benzoic_acid_methyl_ester Methyl 2-bromobenzoate Coupling_reaction Suzuki-Miyaura Coupling 2-Bromo-benzoic_acid_methyl_ester->Coupling_reaction Boronic_acid 4-Methoxy-2-methylphenylboronic acid Boronic_acid->Coupling_reaction Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->Coupling_reaction Base K₂CO₃ Base->Coupling_reaction Solvent Toluene/H₂O Solvent->Coupling_reaction Ester_product Methyl 2-(4-Methoxy-2- methylphenyl)benzoate Coupling_reaction->Ester_product Saponification Saponification (NaOH, H₂O/MeOH) Ester_product->Saponification Final_product 2-(4-Methoxy-2-methylphenyl)benzoic acid Saponification->Final_product

Figure 1: Proposed synthetic workflow for 2-(4-Methoxy-2-methylphenyl)benzoic acid.

Experimental Protocol: Synthesis
  • Coupling Reaction: To a solution of methyl 2-bromobenzoate (1.0 eq) and 4-methoxy-2-methylphenylboronic acid (1.2 eq) in a 3:1 mixture of toluene and water, add potassium carbonate (3.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction Monitoring: Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification of the Ester: Purify the crude methyl 2-(4-methoxy-2-methylphenyl)benzoate by column chromatography on silica gel.[1]

  • Saponification: Dissolve the purified ester in a mixture of methanol and water. Add an excess of sodium hydroxide (3-5 eq) and heat the mixture to reflux for 2-4 hours.

  • Isolation of the Acid: After cooling, remove the methanol under reduced pressure. Acidify the aqueous residue with 1M HCl until a precipitate forms. Collect the solid by vacuum filtration, wash with cold water, and dry to afford the desired 2-(4-methoxy-2-methylphenyl)benzoic acid.

Spectroscopic Validation: A Multi-Faceted Approach

The cornerstone of structural validation for a novel compound lies in a comprehensive analysis of its spectroscopic data. Each technique provides a unique piece of the structural puzzle, and together they create a self-consistent and definitive picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating their electronic environment), their integration (relative number of protons), and their coupling patterns (providing information about adjacent protons).

Expected ¹H NMR Data (Predicted, in CDCl₃, 400 MHz):

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Key Corroborating Features
COOH10.0 - 12.0Broad Singlet1HExchangeable with D₂O.
Aromatic Protons6.8 - 8.0Multiplets7HComplex pattern due to restricted rotation.
OCH₃~3.8Singlet3HCharacteristic singlet for a methoxy group.
CH₃~2.3Singlet3HSinglet for the aryl methyl group.

The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Expected ¹³C NMR Data (Predicted, in CDCl₃, 100 MHz):

Carbon Assignment Expected Chemical Shift (δ, ppm) Key Corroborating Features
C=O (Carboxylic Acid)170 - 175Downfield shift characteristic of a carbonyl carbon.
Aromatic Carbons110 - 145Multiple signals in the aromatic region.
C-OCH₃~160Carbon attached to the electron-donating methoxy group.
OCH₃~55Typical chemical shift for a methoxy carbon.
CH₃~20Upfield signal for the aryl methyl carbon.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard pulse programs should be used.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Assign the observed signals based on their chemical shifts, integration, and coupling patterns, and compare them with the expected values. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Dissolve Dissolve Sample in Deuterated Solvent Filter Filter into NMR Tube Dissolve->Filter 1H_NMR Acquire ¹H NMR Spectrum Filter->1H_NMR 13C_NMR Acquire ¹³C NMR Spectrum 1H_NMR->13C_NMR 2D_NMR Acquire 2D NMR Spectra (COSY, HSQC, HMBC) 13C_NMR->2D_NMR Process Process Raw Data 2D_NMR->Process Assign Assign Signals Process->Assign Compare Compare with Expected and Isomer Data Assign->Compare

Figure 2: General workflow for NMR-based structural validation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Expected IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H (Carboxylic Acid)2500-3300Very broad
C=O (Carboxylic Acid)1680-1710Strong, sharp
C-O (Carboxylic Acid & Ether)1210-1320 & 1000-1150Strong
C-H (Aromatic & Aliphatic)3000-3100 & 2850-2960Medium to weak
C=C (Aromatic)1450-1600Medium to weak

The broad O-H stretch and the strong C=O stretch are highly characteristic of the carboxylic acid functionality.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data:

Ion Expected m/z
[M+H]⁺243.1016
[M+Na]⁺265.0835
[M-H]⁻241.0870

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy.

Comparison with Potential Isomers

A crucial aspect of structural validation is to differentiate the target molecule from its potential isomers. Isomers have the same molecular formula but different arrangements of atoms. Spectroscopic techniques are invaluable for this purpose.

Potential Isomers of 2-(4-Methoxy-2-methylphenyl)benzoic acid:

  • Isomer A: 3-(4-Methoxy-2-methylphenyl)benzoic acid

  • Isomer B: 4-(4-Methoxy-2-methylphenyl)benzoic acid

  • Isomer C: 2-(3-Methoxy-2-methylphenyl)benzoic acid

Spectroscopic Differentiation:

Technique 2-(4-Methoxy-2-methylphenyl)benzoic acid (Target) Isomer A (meta-substituted) Isomer B (para-substituted) Isomer C (methoxy position changed)
¹H NMR Complex aromatic region due to ortho-substitution and steric hindrance.Different splitting patterns in the aromatic region.More symmetrical aromatic signals, likely appearing as distinct doublets and triplets.Altered chemical shifts for the methoxy-substituted ring protons.
¹³C NMR Unique set of chemical shifts for the aromatic carbons.Different chemical shifts for the carboxyl-bearing ring carbons.Fewer signals in the aromatic region due to higher symmetry.Different chemical shifts for the methoxy-bearing carbon and adjacent carbons.
IR Specific fingerprint region (below 1500 cm⁻¹).Different C-H out-of-plane bending vibrations in the fingerprint region.Distinctive C-H out-of-plane bending vibrations characteristic of para-substitution.Subtle shifts in the C-O stretching frequencies.

The Definitive Proof: X-ray Crystallography

While spectroscopic methods provide compelling evidence for the structure of a molecule, single-crystal X-ray diffraction provides the unambiguous, three-dimensional structure.

Experimental Protocol: X-ray Crystallography [3]

  • Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or acetone/hexane).

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.

While crystallographic data for the title compound is not publicly available at the time of writing, data for structurally related benzoic acid derivatives can provide insights into expected bond lengths and angles.

Xray_Workflow Crystal_Growth Grow Single Crystals Data_Collection Collect X-ray Diffraction Data Crystal_Growth->Data_Collection Structure_Solution Solve Crystal Structure Data_Collection->Structure_Solution Structure_Refinement Refine Structural Model Structure_Solution->Structure_Refinement Final_Structure Obtain Final 3D Structure (Bond Lengths, Angles) Structure_Refinement->Final_Structure

Figure 3: Workflow for single-crystal X-ray diffraction analysis.

Conclusion

The structural validation of 2-(4-Methoxy-2-methylphenyl)benzoic acid requires a systematic and multi-pronged approach. By combining a robust synthetic protocol with a comprehensive suite of spectroscopic analyses (NMR, IR, and MS), a high degree of confidence in the assigned structure can be achieved. The comparison with potential isomers further strengthens the validation by highlighting the unique spectroscopic fingerprints of the target molecule. For absolute and definitive proof of structure, single-crystal X-ray crystallography remains the gold standard. This guide provides the necessary framework and experimental considerations for researchers to confidently and rigorously validate the structure of this and other novel chemical entities.

References

  • Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). (n.d.). Retrieved from [Link]

  • Spectral Assignments and Reference Data. (2005, September 12). Retrieved from [Link]

  • Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. (n.d.). Retrieved from [Link]

  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. (2002). Google Patents.
  • 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Benzoic acid, 4-methylphenyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

  • Benzoic acid, 4-methoxy-, 2-methylpropyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • The preparation method of the methoxy benzoic acid of 2 methyl 3. (n.d.). Google Patents.
  • Benzoic acid, 2-hydroxy-, 4-methylphenyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

  • Table S1: List of the analyzed compounds and of the m/z ratio and mass spectra factor used for their integration. (n.d.). Retrieved from [Link]

  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. (n.d.). PMC. Retrieved from [Link]

  • 2-(4-Methylphenyl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. (n.d.). UCL Discovery. Retrieved from [Link]

  • X-ray and computational structural study of (E)-2-(4-chlorophenyliminomethyl)-4-methoxyphenol. (n.d.). PMC. Retrieved from [Link]

  • Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate. (2022, September 15). IUCr. Retrieved from [Link]

  • Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. (2010, January 20). Eureka | Patsnap.
  • Benzoic acid, 4-methoxy-, phenylmethyl ester. (n.d.). SpectraBase. Retrieved from [Link]

  • infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives. (n.d.). Google Patents.
  • Synthesis of 2-iodo-4-methoxy-benzoic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Benzoic acid, 4-methoxy-, 2-acetylphenyl ester. (n.d.). US EPA. Retrieved from [Link]

  • Benzoic acids and derivatives. (2008, October 21). MassBank. Retrieved from [Link]

  • Supporting Information for Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. (n.d.). Beilstein Journals. Retrieved from [Link]

  • 2,4-Dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • FTIR spectrum of 2-methoxy-4-nitroaniline. (n.d.). ResearchGate. Retrieved from [Link]

  • 3-Methyl-2-(4-methylphenoxy)benzoic acid. (n.d.). PMC. Retrieved from [Link]

  • Showing Compound 2-Methoxybenzoic acid (FDB010544). (2010, April 8). FooDB. Retrieved from [Link]

  • Constitutional isomers of molecular formula C2H4O2. (2026, February 9). Doc Brown. Retrieved from [Link]

  • Crystallographic and Spectroscopic Characterization. (n.d.). Amanote Research. Retrieved from [Link]

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Comparative

A Comparative Spectroscopic Guide to 2-(4-Methoxy-2-methylphenyl)benzoic Acid and Its Isomers

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and materials science, the precise structural elucidation of organic molecules is paramount. I...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of organic molecules is paramount. Isomers, compounds sharing the same molecular formula but differing in the arrangement of their atoms, can exhibit vastly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 2-(4-methoxy-2-methylphenyl)benzoic acid and its positional isomers, offering a detailed analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Understanding the subtle yet significant differences in their spectral fingerprints is crucial for unambiguous identification, purity assessment, and advancing drug development and materials innovation.

The Importance of Isomeric Differentiation

The subject of this guide, 2-(4-methoxy-2-methylphenyl)benzoic acid, and its isomers are part of the broader class of substituted biphenyl carboxylic acids. The rotational restriction around the biphenyl linkage, coupled with the varied placement of methoxy and methyl substituents, gives rise to a range of isomers with distinct electronic and steric environments. These structural nuances directly influence their spectroscopic characteristics, providing a powerful tool for their differentiation. For instance, the relative positions of the electron-donating methoxy and methyl groups can significantly alter the chemical shifts of nearby protons and carbons in NMR spectroscopy.

This guide will focus on a comparative analysis of the following selected isomers:

  • Isomer 1: 2-(4-Methoxy-2-methylphenyl)benzoic acid

  • Isomer 2: 4-Methoxy-2-methylbenzoic acid

  • Isomer 3: 3-Methoxy-2-methylbenzoic acid

  • Isomer 4: 2-(2-Methoxy-4-methylphenyl)benzoic acid

By examining the characteristic spectral features of each, this guide aims to equip researchers with the knowledge to confidently identify these and similar compounds.

Principles of Spectroscopic Analysis

A multi-spectroscopic approach is essential for the comprehensive characterization of organic molecules. Each technique provides a unique piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for elucidating the carbon-hydrogen framework of a molecule. Chemical shifts (δ) are highly sensitive to the local electronic environment of each nucleus, while spin-spin coupling patterns in ¹H NMR reveal the connectivity of neighboring protons. For the isomers , the substitution pattern on the aromatic rings will lead to distinct chemical shifts and splitting patterns in the aromatic region (typically 6.5-8.5 ppm in ¹H NMR and 110-160 ppm in ¹³C NMR). The presence and position of the methoxy (-OCH₃) and methyl (-CH₃) groups will also be clearly indicated by characteristic singlet peaks in the ¹H NMR spectrum.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For these benzoic acid derivatives, the most prominent and diagnostic absorption bands will be the broad O-H stretch of the carboxylic acid, typically observed in the 2500-3300 cm⁻¹ region, and the strong C=O (carbonyl) stretch, which appears between 1710 and 1760 cm⁻¹.[1] The exact position of the C=O stretch can be influenced by conjugation and hydrogen bonding. The fingerprint region (below 1500 cm⁻¹) will show a complex pattern of absorptions unique to each isomer, arising from various bending and stretching vibrations within the molecule.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak (M⁺) in the mass spectrum will confirm the molecular weight of the isomers. The fragmentation pattern, resulting from the cleavage of the molecule upon ionization, can offer valuable structural clues. For these biphenyl carboxylic acids, common fragmentation pathways may involve the loss of the carboxylic acid group (-COOH), the methoxy group (-OCH₃), or cleavage of the biphenyl bond.

Comparative Spectroscopic Data

The following sections present a detailed comparison of the available spectroscopic data for the selected isomers.

Isomer 2: 4-Methoxy-2-methylbenzoic acid

¹H NMR (400 MHz, DMSO-d₆): δ 7.84 (d, J=8.3Hz, 1H), 6.84 (s, 1H), 6.82 (s, 1H), 3.79 (s, 3H, -OCH₃), 2.52 (s, 3H, -CH₃).[2]

¹³C NMR (126MHz, DMSO-d₆): δ 168.0, 161.7, 142.1, 132.7, 122.0, 116.6, 111.1, 55.2, 21.8.[2]

ESI-MS: m/z = 163.3 [M+H]⁺.[2]

Analysis: The ¹H NMR spectrum clearly shows the characteristic singlets for the methoxy and methyl protons. The aromatic region displays a doublet and two singlets, consistent with the substitution pattern of this isomer. The ¹³C NMR spectrum shows the expected number of signals, with the carbonyl carbon at the downfield chemical shift of 168.0 ppm. The mass spectrometry data confirms the molecular weight.

Isomer 1: 2-(4-Methoxy-2-methylphenyl)benzoic acid (Anticipated Data)

¹H NMR: The spectrum is expected to show a complex multiplet pattern in the aromatic region due to the presence of two substituted phenyl rings. A singlet for the methoxy group protons and a singlet for the methyl group protons would be present. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

¹³C NMR: The spectrum should display a total of 15 carbon signals (or fewer if there is symmetry leading to equivalent carbons). The carbonyl carbon of the carboxylic acid will be the most downfield signal.

IR: A broad O-H stretch from the carboxylic acid and a strong C=O stretch will be the most prominent features. The fingerprint region will be unique to this isomer.

MS: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of C₁₅H₁₄O₃. Fragmentation may involve the loss of COOH, OCH₃, and potentially cleavage of the biphenyl bond.

Isomer 3: 3-Methoxy-2-methylbenzoic acid (Anticipated Data)

¹H NMR: The aromatic region will show a different splitting pattern compared to the 4-methoxy isomer due to the different substitution pattern. The methoxy and methyl protons will still appear as singlets.

¹³C NMR: The chemical shifts of the aromatic carbons will differ from the 4-methoxy isomer, reflecting the change in the electronic environment.

IR: The overall features will be similar to the other isomers (broad O-H and strong C=O), but the fingerprint region will be distinct.

MS: The molecular ion peak will be the same as the other isomers with the formula C₉H₁₀O₃. Fragmentation patterns may show subtle differences.

Isomer 4: 2-(2-Methoxy-4-methylphenyl)benzoic acid (Anticipated Data)

¹H NMR: The steric hindrance between the ortho-methoxy group and the benzoic acid moiety may influence the conformation of the molecule and, consequently, the chemical shifts of the aromatic protons.

¹³C NMR: The chemical shifts will reflect the unique substitution pattern of this isomer.

IR: The fingerprint region will be characteristic of this specific substitution pattern.

MS: The molecular ion peak will correspond to the molecular weight of C₁₅H₁₄O₃, identical to Isomer 1. Distinguishing between these two isomers by mass spectrometry alone would rely on detailed analysis of their fragmentation patterns.

Experimental Protocols

The following are generalized procedures for obtaining the spectroscopic data discussed in this guide. These protocols should be adapted and optimized for the specific instrumentation and samples being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow A Sample Preparation B Instrument Setup A->B Dissolve ~5-20 mg in 0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) C Data Acquisition B->C Lock, Tune, and Shim D Data Processing C->D Acquire FID E Spectral Analysis D->E Fourier Transform, Phase and Baseline Correction

Caption: A generalized workflow for acquiring NMR spectra.

¹H and ¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Accurately weigh 5-20 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial.

  • Transfer to NMR Tube: Using a pipette, transfer the solution into a clean 5 mm NMR tube. Ensure the liquid height is between 4 and 5 cm.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent and the magnetic field will be shimmed to ensure homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of 0-220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected.

  • Spectral Analysis: The chemical shifts, integration (for ¹H), and coupling constants are analyzed to elucidate the structure.

Infrared (IR) Spectroscopy (ATR-FTIR)

FTIR_Workflow A Background Scan B Sample Placement A->B Clean ATR crystal C Sample Scan B->C Apply small amount of solid sample D Data Processing C->D Acquire interferogram E Fourier Transform D->E F Generate Spectrum D->F E->F

Caption: A streamlined workflow for ATR-FTIR analysis.

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy Protocol:

  • Background Scan: With a clean and empty ATR crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure with the instrument's clamp to ensure good contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum.

  • Data Processing: The instrument's software will automatically perform a Fourier transform on the interferogram to generate the infrared spectrum (absorbance or transmittance vs. wavenumber).

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (GC-MS)

GCMS_Workflow A Sample Preparation B GC Separation A->B Dissolve in volatile solvent and inject into GC C MS Ionization & Fragmentation B->C Separated analytes elute D Mass Analysis C->D Generate ions and fragments E Data Interpretation D->E Detect ions by m/z

Caption: The sequential process of GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). The concentration should be in the range of 10-100 ppm.

  • Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

  • Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

  • Mass Spectrometry: As each component elutes from the GC column, it enters the mass spectrometer.

    • Ionization: The molecules are ionized, typically by electron impact (EI), which causes them to fragment.

    • Mass Analysis: The resulting ions (the molecular ion and fragment ions) are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).

    • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

  • Data Analysis: The mass spectrum is analyzed to determine the molecular weight and fragmentation pattern of the compound. This data can be compared to spectral libraries for identification.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous identification and characterization of 2-(4-methoxy-2-methylphenyl)benzoic acid and its isomers. While a complete experimental dataset for all isomers discussed is not yet fully available in the public domain, the principles and expected spectral features outlined in this guide provide a solid foundation for researchers to interpret their own data. The distinct substitution patterns of these isomers will inevitably lead to unique and identifiable fingerprints in their respective spectra, underscoring the importance of a multi-spectroscopic approach in modern chemical analysis.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

  • UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-2-methylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-2-MethylBenzoic Acid. Retrieved from [Link]

  • Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved from [Link]

  • Fiveable. (2025). Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes. Retrieved from [Link]

  • ResearchGate. (2025). Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. Retrieved from [Link]

  • CONICET. (2005). Spectral Assignments and Reference Data. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • alwsci. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • SCION Instruments. (2025). Sample preparation GC-MS. Retrieved from [Link]

  • Phenomenex. (2026). How Does GC-MS Work and Its Principle Explained. Retrieved from [Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

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Validation

A Comparative Analysis of 2-(4-Methoxy-2-methylphenyl)benzoic Acid and its Structural Analogs: Synthesis, Physicochemical Properties, and Biological Activity

In the landscape of medicinal chemistry and drug development, the biphenyl carboxylic acid scaffold is a cornerstone for designing pharmacologically active molecules.[1][2][3] These structures are prevalent in numerous t...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the biphenyl carboxylic acid scaffold is a cornerstone for designing pharmacologically active molecules.[1][2][3] These structures are prevalent in numerous therapeutic agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs), due to their ability to mimic the arachidonic acid backbone and interact with key enzymes in the inflammatory cascade.[4][5] This guide provides a detailed comparative study of 2-(4-Methoxy-2-methylphenyl)benzoic acid and its structurally related analogs. We will delve into their synthesis, explore their physicochemical characteristics, and evaluate their biological activities to elucidate critical structure-activity relationships (SAR). This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of subtle structural modifications on the overall profile of these promising compounds.

Introduction to the Biphenyl Carboxylic Acid Scaffold

Biphenyl derivatives are of significant interest in organic and medicinal chemistry as they are key intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials.[1][2] The inherent rotational flexibility of the biphenyl system, combined with the ionizable carboxylic acid group, provides a versatile framework for molecular recognition at biological targets. The focus of this guide, 2-(4-Methoxy-2-methylphenyl)benzoic acid, possesses a substitution pattern that is anticipated to influence its conformation and electronic properties, thereby modulating its biological activity. To understand the specific contributions of the methoxy and methyl groups, we will compare it with the following analogs:

  • Analog A: 2-(4-Methoxyphenyl)benzoic acid: Lacks the ortho-methyl group on the second phenyl ring.

  • Analog B: 2-(2-Methylphenyl)benzoic acid: Lacks the para-methoxy group on the second phenyl ring.

  • Analog C: 4'-Methoxy-[1,1'-biphenyl]-2-carboxylic acid: A positional isomer to illustrate the impact of substituent placement.

  • Analog D: 2-Phenoxybenzoic acid: Replaces the direct phenyl-phenyl bond with a more flexible ether linkage.[6][7][8]

Synthesis of 2-(4-Methoxy-2-methylphenyl)benzoic Acid and its Analogs

The Suzuki-Miyaura cross-coupling reaction is a robust and widely employed method for the synthesis of biaryl compounds, offering high yields and tolerance to a variety of functional groups.[1][2] This makes it the preferred method for constructing the biphenyl backbone of our target compounds.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the synthesis of biphenyl carboxylic acids.

Materials:

  • 2-Bromobenzoic acid or its methyl ester

  • Appropriately substituted phenylboronic acid (e.g., (4-methoxy-2-methylphenyl)boronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., potassium carbonate, sodium carbonate)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-bromobenzoic acid derivative (1.0 eq) and the corresponding phenylboronic acid (1.2 eq) in the chosen solvent system.

  • Degassing: Sparge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Addition of Base and Catalyst: Add the base (2.0-3.0 eq) and the palladium catalyst (0.02-0.05 eq) to the reaction mixture under a positive pressure of the inert gas.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature and dilute with water. Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid. If an ester was used, the aqueous layer should be extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[1][2] If the methyl ester was synthesized, it must be hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide, followed by acidification.

Rationale for Experimental Choices:

  • The use of a palladium catalyst is crucial for facilitating the transmetalation and reductive elimination steps of the catalytic cycle.

  • The base is required to activate the boronic acid for transmetalation.

  • An inert atmosphere is essential to prevent the oxidation of the Pd(0) catalyst.

Synthesis Workflow Diagram:

SynthesisWorkflow A Reactants (2-Bromobenzoic acid derivative, Phenylboronic acid) C Reaction Mixture (Reflux under N2) A->C Combine B Solvent, Base, Pd Catalyst B->C Add D Workup (Acidification/Extraction) C->D Cool & process E Purification (Recrystallization/ Chromatography) D->E Crude Product F Final Product (Biphenyl Carboxylic Acid) E->F Purified Product

Caption: Generalized workflow for the synthesis of biphenyl carboxylic acids via Suzuki-Miyaura coupling.

Comparative Physicochemical Properties

The physicochemical properties of a drug molecule, such as its acidity (pKa), lipophilicity (logP), and solubility, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

CompoundMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)logP (Predicted)
2-(4-Methoxy-2-methylphenyl)benzoic acid242.27-3.83.5
Analog A: 2-(4-Methoxyphenyl)benzoic acid228.24145-147[9]3.93.1
Analog B: 2-(2-Methylphenyl)benzoic acid212.24-3.93.4
Analog C: 4'-Methoxy-[1,1'-biphenyl]-2-carboxylic acid228.24-4.03.1
Analog D: 2-Phenoxybenzoic acid214.22-3.52.8

Predicted values are generated from computational models and should be considered as estimates.

Analysis of Physicochemical Data:

  • Effect of Methyl Group: The addition of the ortho-methyl group in the target compound compared to Analog A increases the molecular weight and is predicted to increase lipophilicity (logP). This is due to the non-polar nature of the methyl group.

  • Effect of Methoxy Group: The para-methoxy group in the target compound compared to Analog B contributes to a higher molecular weight and is predicted to have a modest effect on lipophilicity. While the methoxy group has some polar character, its contribution to the overall size of the molecule can increase logP.

  • Positional Isomerism: Analog C, a positional isomer of Analog A, is predicted to have a slightly higher pKa, suggesting it is a weaker acid. This can be attributed to the different electronic effects of the methoxy group on the carboxylic acid due to its position.

  • Ether Linkage: Analog D, with its ether linkage, has a lower molecular weight and is predicted to be less lipophilic than the biphenyl analogs. The flexible ether bond also allows for a greater range of conformations compared to the more rigid biphenyl scaffold.

Comparative Biological Activity

Biphenyl carboxylic acids have been investigated for a range of biological activities, most notably as anti-inflammatory and anticancer agents.[1][2][3]

Anti-inflammatory Activity (COX Inhibition):

Many NSAIDs exert their effects by inhibiting cyclooxygenase (COX) enzymes, which exist as two main isoforms: COX-1 and COX-2.[4] COX-1 is constitutively expressed and plays a role in gastrointestinal protection, while COX-2 is induced during inflammation.[4] Selective inhibition of COX-2 is a key goal in the development of safer NSAIDs.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol provides a general method for determining the inhibitory potency (IC50) of compounds against COX-1 and COX-2.[10]

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Prostaglandin E2 (PGE2) ELISA kit

Procedure:

  • Enzyme and Compound Preparation: Prepare serial dilutions of the test compounds. Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

  • Incubation: Pre-incubate the test compounds with the respective COX enzymes for a defined period (e.g., 15 minutes at 37°C) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a specific time (e.g., 10 minutes) by adding a quenching solution (e.g., 1M HCl).

  • PGE2 Quantification: Measure the amount of PGE2 produced using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.

COX Inhibition Workflow:

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Serial Dilutions of Test Compounds C Pre-incubation of Enzyme and Compound A->C B COX-1 and COX-2 Enzyme Solutions B->C D Add Arachidonic Acid (Start Reaction) C->D E Stop Reaction D->E F Quantify PGE2 (ELISA) E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Caption: Workflow for the in vitro COX inhibition assay.

Anticancer Activity:

Recent studies have highlighted the potential of biphenyl carboxylic acids as anticancer agents, with some derivatives showing promising activity against various cancer cell lines.[1][2][3][11]

Comparative Anticancer Activity Data (IC50 in µM):

CompoundMCF-7 (Breast Cancer)MDA-MB-231 (Breast Cancer)
2-(4-Methoxy-2-methylphenyl)benzoic acidData not availableData not available
Analog A: 2-(4-Methoxyphenyl)benzoic acidData not availableData not available
Analog B: 2-(2-Methylphenyl)benzoic acidData not availableData not available
Unsubstituted Biphenyl Carboxylic Acid Derivative10.14 ± 2.05[1][2]10.78 ± 2.58[1][2]
Benzyloxy Biphenyl Carboxylic Acid Derivative9.92 ± 0.97[1][2]9.54 ± 0.85[1][2]

Note: The data presented is for structurally related biphenyl carboxylic acid derivatives from the literature to provide context for potential anticancer activity.[1][2]

Structure-Activity Relationship (SAR) Insights:

  • The presence and position of substituents on the biphenyl rings are critical for biological activity. The ortho-methyl group in the target compound is expected to induce a twisted conformation between the two phenyl rings. This dihedral angle can significantly impact how the molecule fits into the active site of a target protein.

  • The para-methoxy group is an electron-donating group that can influence the electronic properties of the molecule and may participate in hydrogen bonding interactions with the target protein.

  • The carboxylic acid group is often essential for activity, acting as a key anchoring point within the active site of enzymes like COX. However, it is also associated with gastrointestinal side effects in NSAIDs.[4]

  • The increased lipophilicity due to the methyl group may enhance membrane permeability and cellular uptake, potentially leading to improved potency.

Conclusion

This comparative guide highlights the importance of subtle structural modifications in fine-tuning the physicochemical properties and biological activities of 2-(4-Methoxy-2-methylphenyl)benzoic acid and its analogs. The ortho-methyl and para-methoxy groups are predicted to significantly influence the compound's lipophilicity and conformation, which in turn are expected to modulate its anti-inflammatory and potential anticancer activities. The synthetic protocols and analytical workflows provided herein offer a robust framework for the further investigation and development of this promising class of compounds. Future studies should focus on obtaining empirical data for the target compound and its direct analogs to validate these predictions and further elucidate the structure-activity relationships governing their therapeutic potential.

References

  • Almasirad, A., Hosseini, R., et al. (2006). Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. Biological and Pharmaceutical Bulletin, 29(6), 1180-1185. Available at: [Link]

  • Preprints.org. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Preprints.org. Available at: [Link]

  • Kaushik, S., et al. (2014). Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity. Journal of Medicinal Chemistry, 57(22), 9658-9672. Available at: [Link]

  • ACS Publications. (2014). Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2014). Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. Molecules, 19(11), 17838-17851. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18435-18471. Available at: [Link]

  • Almasirad, A., et al. (2006). Synthesis and Analgesic Activity of 2-Phenoxybenzoic Acid and N-Phenylanthranilic Acid Hydrazides. ResearchGate. Available at: [Link]

  • Pierre, L. L., et al. (2018). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives. Journal of Pharmacognosy and Phytochemistry, 7(5), 1021-1029. Available at: [Link]

  • PubChem. (n.d.). Benzoic acid, 2-methyl-, (2-methylphenyl)methyl ester. PubChem. Available at: [Link]

  • Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4), 704-709. Available at: [Link]

  • Pisano, M., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5707. Available at: [Link]

  • Semantic Scholar. (2006). Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. Semantic Scholar. Available at: [Link]

  • US EPA. (n.d.). 2-{2-[4-(2-Methylpropyl)phenyl]propanamido}benzoic acid Properties. US EPA. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2-(4-Methoxybenzoyl)benzoic acid. PrepChem.com. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing phenoxybenzoic acids. Google Patents.
  • Schirmeister, T., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6586. Available at: [Link]

  • Eureka. (2014). Method for preparing p-methoxybenzaldehyde by p-methoxybenzoic acid. Eureka. Available at: [Link]

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  • PrepChem. (n.d.). Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. PrepChem.com. Available at: [Link]

  • Kagechika, H., et al. (2013). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Bioorganic & Medicinal Chemistry Letters, 23(2), 522-525. Available at: [Link]

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Validation

A Comparative Guide to the Synthesis of 2-(4-Methoxy-2-methylphenyl)benzoic Acid for Researchers and Drug Development Professionals

The biaryl scaffold is a privileged motif in medicinal chemistry, and 2-(4-methoxy-2-methylphenyl)benzoic acid represents a key building block for the synthesis of a variety of pharmacologically active compounds. The jud...

Author: BenchChem Technical Support Team. Date: February 2026

The biaryl scaffold is a privileged motif in medicinal chemistry, and 2-(4-methoxy-2-methylphenyl)benzoic acid represents a key building block for the synthesis of a variety of pharmacologically active compounds. The judicious selection of a synthetic route is paramount, directly impacting yield, purity, scalability, and overall cost-effectiveness. This guide provides an in-depth, objective comparison of the most viable synthetic strategies for this target molecule, supported by detailed experimental protocols and a critical evaluation of their respective merits and limitations.

At a Glance: Comparison of Key Synthesis Routes

Synthesis RouteKey TransformationStarting MaterialsCatalyst/ReagentsTypical YieldKey AdvantagesKey Disadvantages
Route 1: Suzuki-Miyaura Coupling C-C bond formation2-Bromobenzoic acid, (4-methoxy-2-methylphenyl)boronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)High (often >85%)High functional group tolerance, mild reaction conditions, commercially available starting materials.Cost of palladium catalyst, potential for catalyst contamination in the final product.
Route 2: Grignard Reaction C-C bond formation1-Bromo-4-methoxy-2-methylbenzene, 2-chlorobenzonitrile (or other electrophile)Magnesium, then acid work-upModerate to HighLow-cost starting materials, well-established methodology.Strict anhydrous conditions required, potential for side reactions (e.g., homo-coupling).
Route 3: Ullmann Condensation C-C bond formation2-Chlorobenzoic acid, 1-iodo-4-methoxy-2-methylbenzeneCopper catalyst (e.g., CuI), Ligand (e.g., L-proline)VariablePalladium-free.Harsh reaction conditions (high temperatures), often requires stoichiometric copper, lower functional group tolerance.

Route 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for biaryl structures.[1] This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds under mild conditions, making it a highly attractive route for the synthesis of complex molecules.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (2-bromobenzoic acid) to form an organopalladium(II) complex.

  • Transmetalation: The organoboron compound ((4-methoxy-2-methylphenyl)boronic acid) transfers its organic group to the palladium complex, forming a diorganopalladium(II) intermediate. This step is facilitated by a base.

  • Reductive Elimination: The diorganopalladium(II) intermediate eliminates the final biaryl product, regenerating the palladium(0) catalyst.

Suzuki_Miyaura_Coupling Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X 2-Bromobenzoic Acid Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' (4-methoxy-2-methylphenyl)boronic acid Base Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0) Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

Materials:

  • 2-Bromobenzoic acid

  • (4-methoxy-2-methylphenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add 2-bromobenzoic acid (1.0 eq), (4-methoxy-2-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a 3:1 mixture of toluene and ethanol.

  • Degas the mixture by bubbling argon or nitrogen through it for 20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask under an inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-(4-methoxy-2-methylphenyl)benzoic acid.

Route 2: Grignard Reaction

The Grignard reaction is a classic and powerful tool for the formation of carbon-carbon bonds.[2] This route involves the formation of an organomagnesium halide (Grignard reagent) from an aryl halide, followed by its reaction with an electrophile. For the synthesis of carboxylic acids, carbon dioxide (in the form of dry ice) is a common electrophile.

Mechanistic Rationale

The synthesis proceeds in two main stages:

  • Formation of the Grignard Reagent: 1-Bromo-4-methoxy-2-methylbenzene reacts with magnesium metal in an anhydrous ether solvent to form (4-methoxy-2-methylphenyl)magnesium bromide. This reaction involves the insertion of magnesium into the carbon-bromine bond.

  • Carboxylation and Work-up: The highly nucleophilic Grignard reagent attacks the electrophilic carbon of carbon dioxide to form a magnesium carboxylate salt. Subsequent acidification with a strong acid protonates the carboxylate to yield the final benzoic acid derivative.[2]

Grignard_Reaction cluster_0 Grignard Reagent Formation cluster_1 Carboxylation & Work-up Ar-Br 1-Bromo-4-methoxy-2-methylbenzene Ar-MgBr (4-methoxy-2-methylphenyl)magnesium bromide Ar-Br->Ar-MgBr Anhydrous Ether Mg Magnesium Mg->Ar-MgBr Ar-COOMgBr Magnesium Carboxylate Salt Ar-MgBr->Ar-COOMgBr Nucleophilic Attack CO2 Dry Ice (CO₂) CO2->Ar-COOMgBr Product 2-(4-Methoxy-2-methylphenyl)benzoic acid Ar-COOMgBr->Product Acidic Work-up (H₃O⁺) Ullmann_Condensation Ar-X 2-Chlorobenzoic acid Reaction High Temperature Base (e.g., K₂CO₃) Ar-X->Reaction Ar'-I 1-Iodo-4-methoxy-2-methylbenzene Ar'-I->Reaction Cu(I) Catalyst CuI, Ligand Cu(I) Catalyst->Reaction Product 2-(4-Methoxy-2-methylphenyl)benzoic acid Reaction->Product

Caption: General scheme for the Ullmann condensation.

Detailed Experimental Protocol

Materials:

  • 2-Chlorobenzoic acid

  • 1-Iodo-4-methoxy-2-methylbenzene

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a sealable reaction tube, combine 2-chlorobenzoic acid (1.0 eq), 1-iodo-4-methoxy-2-methylbenzene (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Add DMSO as the solvent.

  • Seal the tube and heat the reaction mixture to 120-140 °C with vigorous stirring for 24-48 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and acidify with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.

Comparative Analysis and Recommendations

Suzuki-Miyaura Coupling: This route is generally the most recommended for laboratory-scale synthesis and process development due to its high yields, mild reaction conditions, and excellent functional group tolerance. The primary drawback is the cost of the palladium catalyst and the need to remove residual palladium from the final product, which is a critical consideration in pharmaceutical applications.

Grignard Reaction: The Grignard route is a cost-effective alternative, particularly for large-scale synthesis, as the starting materials are relatively inexpensive. However, the stringent requirement for anhydrous conditions can be challenging to maintain on a large scale, and the reactivity of the Grignard reagent can lead to side reactions, potentially complicating purification and lowering the overall yield.

Ullmann Condensation: While a palladium-free option, the Ullmann condensation typically requires harsh reaction conditions (high temperatures and polar aprotic solvents) and may have a more limited substrate scope and functional group tolerance compared to the Suzuki-Miyaura coupling. Yields can be variable, and the use of stoichiometric or high loadings of copper can present challenges in product purification.

For researchers in drug development, the Suzuki-Miyaura coupling often represents the optimal balance of efficiency, reliability, and versatility for the synthesis of 2-(4-methoxy-2-methylphenyl)benzoic acid and its analogs. Its predictability and tolerance for diverse functional groups are highly advantageous in the exploration of new chemical entities. However, for large-scale, cost-driven manufacturing, a well-optimized Grignard synthesis may be more economically viable.

References

  • Google Patents. (n.d.). Process for preparing derivatives of biphenyl-2-carboxylic acid.
  • ACS Publications. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). Process for preparing derivatives of biphenyl-2-carboxylic acid.
  • University of Toronto. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved February 19, 2026, from [Link]

  • University of the West Indies at Mona. (n.d.). organic synthesis: benzoic acid via a grignard reaction. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (2023, December 29). Ullmann condensation. Retrieved February 19, 2026, from [Link]

  • PMC. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved February 19, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Retrieved February 19, 2026, from [Link]

  • RSC Publishing. (n.d.). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (2024, January 29). Friedel–Crafts reaction. Retrieved February 19, 2026, from [Link]

  • Periodica Polytechnica Chemical Engineering. (n.d.). INVESTIGATION OF THE PREPARATION OF 2,4,2',4',2". PENTAMETHOXY.TRIPHENYLCARBINOL. Retrieved February 19, 2026, from [Link]

  • Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved February 19, 2026, from [Link]

  • PMC. (2019, June 17). Mechanochemical Friedel–Crafts acylations. Retrieved February 19, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2019, June 17). Mechanochemical Friedel–Crafts acylations. Retrieved February 19, 2026, from [Link]

  • University of Missouri-St. Louis. (2012, November 14). Chemistry 211 Experiment 2. Retrieved February 19, 2026, from [Link]

  • Scribd. (n.d.). Grignard Synthesis of Benzoic Acid | PDF. Retrieved February 19, 2026, from [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved February 19, 2026, from [Link]

  • MDPI. (2018, September 25). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Retrieved February 19, 2026, from [Link]

  • RSC Publishing. (n.d.). A mild and efficient Suzuki–Miyaura coupling reaction of aryl bromides containing carboxyl group in neat water. Retrieved February 19, 2026, from [Link]

  • RSC Advances. (2018, December 3). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved February 19, 2026, from [Link]

  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved February 19, 2026, from [Link]

  • Ramprasad Group. (2017, August 11). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Retrieved February 19, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved February 19, 2026, from [Link]

  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved February 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved February 19, 2026, from [Link]

Sources

Comparative

analysis of 2-(4-Methoxy-2-methylphenyl)benzoic acid by different analytical techniques

[1] Executive Summary Context: 2-(4-Methoxy-2-methylphenyl)benzoic acid (hereafter referred to as MMPBA ) is a critical biaryl intermediate in the synthesis of SGLT2 inhibitors, most notably Canagliflozin (Invokana).[1]...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Context: 2-(4-Methoxy-2-methylphenyl)benzoic acid (hereafter referred to as MMPBA ) is a critical biaryl intermediate in the synthesis of SGLT2 inhibitors, most notably Canagliflozin (Invokana).[1] Its structural integrity—specifically the ortho-substitution pattern on the biphenyl linkage—is the scaffold upon which the glucose-binding sugar moiety is later attached.[1]

The Analytical Challenge: The analysis of MMPBA is complicated by its biaryl nature. The steric hindrance between the carboxylic acid and the ortho-methyl group induces a twisted conformation, affecting chromatographic retention.[1] Furthermore, as a product of Suzuki-Miyaura coupling, it frequently contains specific process-related impurities: palladium residues, des-bromo precursors, and homocoupling by-products.[1]

This guide compares the three dominant analytical techniques—HPLC-UV , UPLC-MS/MS , and NMR —providing a decision matrix for researchers in process development and quality control.[1]

Part 1: Structural Characterization (The "Identity" Phase)[1]

Before quantification, the chemical identity must be absolute.[1] The primary risk in MMPBA synthesis is regioisomerism (e.g., 3-methyl vs. 2-methyl placement), which mass spectrometry cannot easily distinguish.[1]

Technique A: 1H-NMR Spectroscopy (The Structural Gold Standard)

Role: Definitive structural confirmation and regioisomer differentiation.[1]

  • Mechanism: MMPBA possesses a distinct "fingerprint" in the aromatic region. The coupling of the protons on the benzoic acid ring (Ring A) versus the substituted phenyl ring (Ring B) allows for precise mapping.

  • Critical Diagnostic Signals:

    • Methoxy Group (-OCH₃): A sharp singlet ~3.8 ppm.[1]

    • Methyl Group (-CH₃): A singlet ~2.2 ppm.[1]

    • Biaryl Twist: Due to steric clash between the -COOH and -CH₃, the rings are not coplanar.[1] This often results in distinct shielding effects on the ortho protons, separating them from standard benzoic acid shifts.[1]

Technique B: FT-IR Spectroscopy (Functional Fingerprinting)

Role: Rapid raw material identification (ID) in QC release.[1]

  • Key Bands:

    • C=O Stretch (Carboxylic Acid): ~1680–1700 cm⁻¹ (often lowered due to conjugation, though steric twist reduces this conjugation efficiency).[1]

    • O-H Stretch: Broad band ~2500–3300 cm⁻¹.[1]

    • C-O-C Stretch (Ether): Strong bands ~1250 cm⁻¹.

Part 2: Quantitative Performance (The "Purity" Phase)[1]

This section compares the two primary chromatographic techniques.

Comparative Matrix: HPLC-UV vs. UPLC-MS
FeatureHPLC-UV (High Performance Liquid Chromatography)UPLC-MS (Ultra-Performance LC + Mass Spec)
Primary Use Routine QC, Assay (% w/w), Purity.[1]Trace Impurity Profiling, Genotoxic Impurity (GTI) screening.[1]
Detection Limit ~0.05% (Standard UV).< 1 ppm (Trace levels).
Specificity Moderate (Relies on Retention Time).[1]High (m/z + Retention Time).
Throughput 15–25 min run time.[1]3–7 min run time.[1]
Cost per Run Low ($).High (

$).[2][3]
Suitability Best for: Final product release.Best for: Process optimization & cleaning validation.[1]
Deep Dive: HPLC-UV Method Design

Expert Insight: For MMPBA, a standard C18 column is often sufficient.[1] However, the mobile phase pH is critical.[1] You must suppress the ionization of the carboxylic acid (pKa ~4.2) to ensure consistent retention.[1]

  • Condition: Acidic Mobile Phase (pH 2.5–3.0).

  • Why: At neutral pH, MMPBA exists as a carboxylate anion, eluting near the void volume with poor peak shape.[1] Acidification keeps it neutral (R-COOH), increasing interaction with the hydrophobic C18 stationary phase.[1]

Part 3: Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for analyzing MMPBA during drug development.

MMPBA_Analysis cluster_ID Identity (Qualitative) cluster_Purity Purity (Quantitative) Start Crude MMPBA (Post-Suzuki Coupling) NMR 1H-NMR (Confirm Regioisomer) Start->NMR HPLC HPLC-UV (Purity >98%?) Start->HPLC Decision Pass Specs? NMR->Decision IR FT-IR (Functional Groups) HPLC->Decision LCMS UPLC-MS (Identify Unknowns) Reprocess Recrystallize LCMS->Reprocess Impurity ID'd Decision->LCMS No (Unknown Peak) Release Release for Canagliflozin Synthesis Decision->Release Yes Decision->Reprocess No (Low Purity) Reprocess->HPLC

Figure 1: Analytical workflow for the qualification of MMPBA intermediate.

Part 4: Detailed Experimental Protocols

Protocol 1: HPLC-UV Purity Assay (Self-Validating)

This method uses an internal standard (Benzoic Acid or similar) or external standardization to ensure accuracy.[1]

  • Instrumentation: Agilent 1260 Infinity II or Waters Alliance (or equivalent).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0–2 min: 20% B (Isocratic hold)[1]

    • 2–15 min: 20% → 80% B (Linear ramp)[1]

    • 15–20 min: 95% B (Wash)[1]

    • 20–25 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 290 nm (conjugated system).

  • Sample Prep: Dissolve 10 mg MMPBA in 10 mL of 50:50 Water:ACN. Sonicate for 5 mins.

  • System Suitability Criteria (Self-Validation):

    • Tailing Factor: < 1.5[1]

    • Theoretical Plates: > 5000[1]

    • %RSD of 5 replicate injections: < 2.0%

Protocol 2: Trace Palladium Analysis (ICP-MS)

Since MMPBA is made via Pd-catalyzed Suzuki coupling, Pd removal is critical.[1]

  • Digestion: Digest 50 mg of sample in 2 mL conc. HNO₃ using a microwave digestion system (200°C for 15 mins).

  • Analysis: Dilute with water and analyze on ICP-MS (e.g., PerkinElmer NexION).

  • Limit: NMT (Not More Than) 10 ppm (ICH Q3D guideline for oral drugs).

Part 5: Impurity Profiling Logic (Suzuki Coupling)

Understanding the synthesis helps predict the impurities. The diagram below maps the origin of common contaminants detectable by the LC-MS method.

Impurity_Map SM1 2-Bromobenzoic Acid Reaction Suzuki Coupling SM1->Reaction SM2 4-Methoxy-2-methylphenyl boronic acid SM2->Reaction Cat Pd Catalyst Cat->Reaction Product MMPBA (Target) Reaction->Product Imp1 Des-bromo Impurity (Benzoic Acid) Reaction->Imp1 Reduction Imp2 Homocoupling Dimer (Biaryl ethers) Reaction->Imp2 Oxidative Coupling Imp3 Protodeboronation (3-methylanisole) Reaction->Imp3 Hydrolysis

Figure 2: Origin of impurities in MMPBA synthesis.[1] Impurities Imp1, Imp2, and Imp3 must be resolved by the HPLC method.

References

  • International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Kaur, I., et al. (2016).[1] "Stability-indicating HPLC method for the determination of Canagliflozin in bulk and pharmaceutical dosage forms." Journal of Applied Pharmaceutical Science. (Provides foundational chromatographic conditions for SGLT2 inhibitors).

  • Gaikwad, A. V., & Khulbe, P. (2021).[1][2] "High Performance Liquid Chromatography Method Development and Validation for the Estimation of Canagliflozin." Asian Journal of Pharmaceutics, 15(4).[1][2] (Discusses the separation of Canagliflozin intermediates).

  • BenchChem. (2025).[1][4] "HPLC Analysis of 2-Hydroxymethylbenzoic Acid." (Analogous method for benzoic acid derivatives using acidic mobile phases).

  • National Institute of Standards and Technology (NIST). "Benzoic acid, 4-methylphenyl ester IR Spectrum."[1] (Reference for ester/acid functional group IR bands).

Sources

Comparative

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2-(4-Methoxy-2-methylphenyl)benzoic Acid

This guide eschews a simple checklist of procedures. Instead, it presents a holistic and logical framework for purity assessment, grounded in the principle of orthogonality.

Author: BenchChem Technical Support Team. Date: February 2026

This guide eschews a simple checklist of procedures. Instead, it presents a holistic and logical framework for purity assessment, grounded in the principle of orthogonality. We will explore how distinct, complementary analytical techniques can be strategically employed to construct a high-confidence purity profile. The causality behind the selection of each method and its specific experimental parameters will be elucidated to provide not just a protocol, but a self-validating analytical strategy.

The Orthogonal Approach: A Foundation of Trust

A single analytical technique provides only one perspective on a sample's composition. To achieve a comprehensive and trustworthy assessment, we must employ an orthogonal approach, wherein multiple techniques based on different physicochemical principles are used. This strategy ensures that the limitations of one method are compensated for by the strengths of another. For instance, an impurity that is invisible to a UV-based detector in chromatography might be readily quantifiable by Nuclear Magnetic Resonance.

Our workflow for assessing the purity of 2-(4-Methoxy-2-methylphenyl)benzoic acid is therefore structured as a tiered, multi-technique investigation.

Purity Assessment Workflow cluster_0 Tier 1: Preliminary Screening cluster_1 Tier 2: Quantitative Purity & Impurity Profiling cluster_2 Tier 3: Structural Confirmation & Identity TLC Thin-Layer Chromatography (TLC) Reaction Monitoring & Gross Purity HPLC HPLC-UV Quantitative Chromatographic Purity TLC->HPLC Proceed if single spot MP Melting Point Analysis Physical Purity Indicator MP->HPLC Proceed if sharp range qNMR Quantitative ¹H NMR (qNMR) Absolute Purity Determination HPLC->qNMR Orthogonal Check MS Mass Spectrometry (MS) Molecular Weight Verification HPLC->MS Impurity ID Final_Report Purity Certificate HPLC->Final_Report qNMR->Final_Report NMR ¹H & ¹³C NMR Spectroscopy Structural Elucidation MS->NMR Confirm Structure FTIR FTIR Spectroscopy Functional Group Confirmation NMR->FTIR Confirm Functional Groups FTIR->Final_Report Synthesis Synthesized Product Synthesis->TLC Synthesis->MP

Caption: Orthogonal workflow for purity assessment.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

Causality & Rationale: HPLC is the cornerstone of purity determination in industrial settings.[3][4] Its power lies in its ability to separate compounds with very similar structures, such as positional isomers or reaction by-products, which are common impurities in organic synthesis. For 2-(4-Methoxy-2-methylphenyl)benzoic acid, which contains a strong chromophore (the substituted benzene ring), UV detection is a highly sensitive and appropriate choice.[5] We employ a reversed-phase method, as it is robust and effective for separating moderately polar organic acids.[4]

Experimental Protocol: Reversed-Phase HPLC-UV
  • Instrumentation: An HPLC system equipped with a UV detector is required.[6]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (Solvent B) and 0.1% Formic Acid in Water (Solvent A). A typical gradient might be: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B. The acidic modifier ensures the carboxylic acid is protonated for better peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of the synthesized compound in 1 mL of the mobile phase (e.g., 50:50 Acetonitrile/Water). Filter the solution through a 0.45 µm syringe filter before injection.[6]

  • Analysis: Inject 10 µL of the sample. Purity is calculated using the area normalization method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[6]

Trustworthiness: This protocol is self-validating by including a blank injection (mobile phase only) to ensure no system peaks interfere and by running a standard of a known related compound (if available) to confirm peak identification and resolution. The high resolution of modern columns provides confidence in the separation of trace impurities from the main analyte peak.[6]

Absolute Purity: Quantitative ¹H NMR (qNMR)

Causality & Rationale: While HPLC provides excellent relative purity, qNMR is a primary analytical method capable of determining absolute purity.[7] The integral of an NMR signal is directly proportional to the number of protons giving rise to it.[8] By comparing the integral of a known proton signal from our analyte to the integral of a signal from a co-dissolved, high-purity internal standard of known weight, we can calculate the absolute mass fraction of our compound.[9] This technique is non-destructive and can simultaneously detect and quantify residual solvents or other proton-containing impurities that HPLC might miss.[10]

Experimental Protocol: ¹H qNMR with Internal Standard
  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

  • Internal Standard Selection: Choose a standard with high purity (>99.9%), low hygroscopicity, and signals that do not overlap with the analyte signals. For our target molecule, maleic acid or 1,4-dinitrobenzene are suitable candidates.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the synthesized 2-(4-Methoxy-2-methylphenyl)benzoic acid into a clean vial.

    • Accurately weigh approximately 5-10 mg of the chosen internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and transfer to a 5 mm NMR tube.[11]

  • Acquisition Parameters (Critical for Quantitation):

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds) to ensure full relaxation and accurate signal integration.[7]

    • Pulse Angle: Use a 90° pulse.

    • Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a high signal-to-noise ratio (>250:1) for the peaks being integrated.

  • Processing: Apply a zero-filling and a small line-broadening factor if necessary. Carefully phase the spectrum and perform a baseline correction. Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the methyl or methoxy singlet) and a signal from the internal standard.

Trustworthiness: The accuracy of qNMR is directly tied to meticulous sample preparation (accurate weighing) and the correct setting of acquisition parameters, particularly the relaxation delay.[7][12] The use of a certified reference material as the internal standard links the measurement directly to a metrological standard, establishing a high degree of trust in the resulting purity value.[8]

Structural Confirmation and Impurity Identification

While HPLC and qNMR quantify purity, they rely on the assumption that the main component is indeed the target molecule. Spectroscopic methods are essential for confirming this identity.

Mass Spectrometry (MS)
  • Rationale: MS provides the molecular weight of the analyte, offering definitive confirmation of its identity.[13] When coupled with HPLC (LC-MS), it becomes a powerful tool for obtaining the molecular weights of impurities, which is the first step in their structural identification.[14] Electrospray ionization (ESI) is a soft ionization technique suitable for a benzoic acid derivative.[15]

  • Protocol Outline: A dilute solution of the sample in acetonitrile/water is infused into an ESI-MS. For 2-(4-Methoxy-2-methylphenyl)benzoic acid (M.W. ~256.28 g/mol ), analysis in negative ion mode should show a prominent ion at m/z [M-H]⁻ ≈ 255.1. High-resolution MS can provide an exact mass to further confirm the elemental formula.[14][16]

FTIR Spectroscopy
  • Rationale: FTIR is a rapid, non-destructive technique used to confirm the presence of key functional groups.[17] For our target molecule, this serves as a quick identity check, ensuring the expected carboxylic acid, ether, and aromatic functionalities are present. A vibrational spectral analysis has been previously reported for the closely related 4-methoxy-2-methyl benzoic acid, providing reference data.[18]

  • Protocol Outline: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet for analysis. Expected characteristic peaks include: a broad O-H stretch (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), C-O ether stretches (~1250 cm⁻¹), and aromatic C=C stretches (~1600 cm⁻¹).[17]

Comparative Summary of Purity Assessment Techniques

The following table summarizes the insights provided by each technique, highlighting the necessity of an orthogonal approach.

Analytical TechniquePrinciple of AnalysisInformation ProvidedStrengthsLimitations
HPLC-UV Differential partitioning between stationary and mobile phases.[6]Retention time, presence and relative area % of impurities.High sensitivity and resolution for separating complex mixtures; quantitative.[6]Requires method development; non-chromophoric impurities are not detected.[6]
Quantitative ¹H NMR Absorption of radiofrequency energy by atomic nuclei in a magnetic field.[7]Absolute purity (mass fraction), structural information, identification of residual solvents.Primary analytical method; non-destructive; no analyte-specific reference standard needed.[9][10]Lower sensitivity than HPLC; peak overlap can complicate analysis.[7]
Mass Spectrometry Measurement of the mass-to-charge ratio of ionized molecules.[11]Molecular weight of the main component and impurities.High sensitivity and specificity; provides structural information for impurity identification.[13][14]Destructive technique; may not be quantitative without standards.
FTIR Spectroscopy Absorption of infrared radiation corresponding to molecular vibrations.[17]Presence/absence of key functional groups.Fast, simple, and non-destructive; good for identity confirmation.Not suitable for quantification of low-level impurities; provides limited structural detail.
Melting Point Determination of the solid-to-liquid transition temperature range.[6]A sharp melting point near the literature value indicates high purity.Simple, fast, and inexpensive preliminary check.[3]Insensitive to small amounts of impurities; not suitable for amorphous solids.[6]

Conclusion

Assessing the purity of a synthesized compound like 2-(4-Methoxy-2-methylphenyl)benzoic acid is a multi-faceted task that demands more than a single measurement. A confident statement of purity is built upon a foundation of orthogonal data. HPLC provides a detailed picture of chromatographic impurities, while qNMR offers a robust, absolute measure of the compound's mass fraction. These quantitative techniques must be supported by spectroscopic methods like MS and FTIR to unequivocally confirm the structure of the main component. By integrating these techniques into a logical workflow, researchers can ensure the integrity of their materials and the reliability of their subsequent scientific endeavors.

References

  • RSSL. qNMR for Purity Determination in Pharmaceuticals. [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • Sun, H., et al. (2021). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance. [Link]

  • Kawai, T., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin. [Link]

  • Ren, Y., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Cooney, A. (2018). How can benzoic acid be tested for purity? Quora. [Link]

  • Target Analysis. Benzoic acid derivatives. [Link]

  • Sahu, P. K., et al. (2014). A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma and its application to pharmacokinetic study using sparse sampling methodology. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Singha, D., et al. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Chemistry. [Link]

  • Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling. [Link]

  • Sharma, S., et al. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Rahmani, R., et al. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)... South African Journal of Chemistry. [Link]

  • Black, C. A. (2022). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Victoria University Research Repository. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

  • Allevi, P., et al. (2000). A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives.
  • Gunasekaran, S., et al. (2010). Molecular structure, spectroscopic (FTIR, FTIR gas phase, FT‐Raman) first‐order hyperpolarizability and HOMO–LUMO analysis of 4‐methoxy‐2‐methyl benzoic acid. Journal of Raman Spectroscopy. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-(4-Methoxy-2-methylphenyl)benzoic acid

[1] Executive Summary & Chemical Context 2-(4-Methoxy-2-methylphenyl)benzoic acid (Systematic Name: 4'-Methoxy-2'-methyl-2-biphenylcarboxylic acid) is a functionalized biphenyl intermediate, commonly encountered in the s...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context

2-(4-Methoxy-2-methylphenyl)benzoic acid (Systematic Name: 4'-Methoxy-2'-methyl-2-biphenylcarboxylic acid) is a functionalized biphenyl intermediate, commonly encountered in the synthesis of SGLT2 inhibitors (e.g., Canagliflozin) and other pharmaceutical scaffolds.

Unlike commodity solvents, this compound is a Research & Development (R&D) intermediate . It does not typically have a unique EPA waste code (P-list or U-list). However, due to its biological activity potential and structural properties (organic acid), it must be managed as Non-Halogenated Organic Chemical Waste and destroyed via high-temperature incineration.

Critical Directive: Under no circumstances should this material be disposed of down the drain or in municipal trash.

Hazard Identification & Waste Characterization

Before disposal, you must characterize the waste stream. As a specific SDS may not exist for every custom synthesis batch, we apply Read-Across Toxicology based on structural analogs (Benzoic acid derivatives and Biphenyls).

Likely Hazard Profile (GHS Classification)
Hazard ClassCategoryHazard StatementSignal Word
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[1][2]Warning
Serious Eye Damage Cat 2AH319: Causes serious eye irritation.[1][2][3][4][5]Warning
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1][2][3][4][5]Warning
Aquatic Toxicity Cat 3H402/H412: Harmful to aquatic life (Potential).-
Chemical Properties Relevant to Disposal[4][6][7]
  • Physical State: Solid (White to off-white powder).

  • Acidity: Weak acid (pKa ~4–5). Incompatible with strong oxidizers and strong bases.

  • Solubility: Low in water; soluble in organic solvents (DMSO, Methanol, Dichloromethane).

  • Flammability: Combustible organic solid.[4]

Waste Segregation & Handling Protocols

Effective disposal begins at the bench. You must segregate this compound from incompatible streams to prevent accidental reactions in the waste drum.

Decision Logic: Waste Stream Segregation

The following diagram illustrates the decision matrix for segregating this specific compound based on its state (Solid vs. Solution).

WasteSegregation Start Waste Generation: 2-(4-Methoxy-2-methylphenyl)benzoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved Contam Is it contaminated with Oxidizers or Heavy Metals? Solid->Contam SolidBin Solid Waste Bin: Non-Halogenated Organics Contam->SolidBin No HazBin Segregated Haz-Waste Bin (Label: Oxidizer/Toxic) Contam->HazBin Yes SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Stream (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Stream (e.g., MeOH, EtOAc) SolventCheck->NonHalogenated No Halogens Aqueous Aqueous Stream (Basic/Acidic) SolventCheck->Aqueous Water Based AqTreat Adjust pH to 6-9 Collect as Aqueous Organic Waste Aqueous->AqTreat

Detailed Workflows
A. Solid Waste (Pure Compound or Contaminated Solids)
  • Container: Use a wide-mouth HDPE jar or a dedicated solid waste drum (fiber or poly).

  • Labeling:

    • Primary Name: "Waste 2-(4-Methoxy-2-methylphenyl)benzoic acid"

    • Constituents: 100% Organic Solid.

    • Hazard Checkboxes: [x] Irritant [x] Combustible.

  • Disposal Action: Seal container. Request pickup for Incineration .

B. Liquid Waste (Mother Liquors)
  • Non-Halogenated Solvents (Methanol/Ethanol/Ethyl Acetate):

    • Pour into the "Non-Halogenated Organic" carboy.

    • Caution: Ensure the carboy does not contain strong oxidizers (e.g., Nitric acid waste), as organic acids can react exothermically.

  • Halogenated Solvents (DCM/Chloroform):

    • Pour into the "Halogenated Organic" carboy.

  • Aqueous Waste (Extraction layers):

    • If the compound was extracted using NaOH/KOH, the aqueous layer contains the benzoate salt.

    • Do not acidify the waste container (this precipitates the solid, creating sludge).

    • Collect as "Aqueous Waste with Trace Organics."

Container Management (RCRA Empty Standard)

Glass vials and reagent bottles must be rendered "RCRA Empty" before disposal as glass trash. Failure to do this is a common compliance violation.

The "Triple Rinse" Protocol (40 CFR 261.7):

  • Empty: Pour out all pourable contents into the appropriate waste stream.

  • Rinse 1: Add a small volume of solvent (e.g., Acetone or Methanol) that dissolves the solid. Shake well. Pour rinsate into the Organic Solvent Waste container.

  • Rinse 2: Repeat.

  • Rinse 3: Repeat.

  • Dry: Allow the solvent to evaporate in a fume hood.

  • Disposal: Deface the label. Place the dry glass bottle in the "Broken/Laboratory Glass" box.

Spill Management & Emergency Response

In the event of a solid spill of 2-(4-Methoxy-2-methylphenyl)benzoic acid, follow this containment loop to minimize dust generation (inhalation hazard).

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess PPE Don PPE: Nitrile Gloves, Safety Glasses, N95/Dust Mask Assess->PPE Contain Containment: Cover with wet paper towels to suppress dust PPE->Contain Clean Cleanup: Scoop into bag/jar. Do NOT dry sweep. Contain->Clean Wash Decontamination: Wash area with Soap & Water Clean->Wash Dispose Disposal: Label as Hazardous Solid Waste Wash->Dispose

Specific Cleanup Notes:

  • Dust Control: This powder can be irritating to the respiratory tract.[5] Avoid dry sweeping. Dampen the spill area with water or a wet paper towel before scooping.

  • Decontamination: Wash the surface with a mild detergent (soap and water) followed by an alcohol wipe to remove organic residues.

References & Regulatory Grounding[6][8][9][10]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.

  • U.S. EPA. RCRA Empty Container Definition (40 CFR 261.7).[6]

  • National Institutes of Health (PubChem). Compound Summary: 4-Methoxy-2-methylbenzoic acid (Structural Analog).

    • Note: Used for Read-Across Toxicology data regarding skin/eye irritation potential.

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.

Disclaimer: This guide is intended for trained laboratory professionals. Always consult your institution’s Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) from your supplier before handling chemical waste.

Sources

Handling

Personal protective equipment for handling 2-(4-Methoxy-2-methylphenyl)benzoic acid

Topic: Personal Protective Equipment & Handling Protocol for 2-(4-Methoxy-2-methylphenyl)benzoic acid Content Type: Operational Safety Guide (SOP Level) Audience: Drug Development Chemists & Laboratory Managers Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Protocol for 2-(4-Methoxy-2-methylphenyl)benzoic acid Content Type: Operational Safety Guide (SOP Level) Audience: Drug Development Chemists & Laboratory Managers

Executive Safety Assessment

Substance Identity: 2-(4-Methoxy-2-methylphenyl)benzoic acid CAS Context: Related to Canagliflozin intermediates (e.g., CAS 461432-22-4 or similar biphenyl acid derivatives). Physical State: Crystalline Solid / Fine Powder. Primary Hazards (GHS/OSHA):

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[1][2][4][6][7]

  • H335: May cause respiratory irritation (Dust hazard).[1][4]

  • Aquatic Toxicity: Treat as potentially toxic to aquatic life (Precautionary Principle for biphenyl derivatives).

Senior Scientist Note: While standard SDSs often list generic "irritant" warnings, the biphenyl scaffold in this molecule implies lipophilicity. This increases the potential for dermal absorption compared to simple benzoic acid. Consequently, our protocol exceeds standard "minimum compliance" to ensure zero-contact handling.

PPE Matrix: Task-Based Protection

Do not use a "one-size-fits-all" approach. PPE must scale with the energy and potential for aerosolization of the task.

Task Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Weighing / Solid Transfer (< 10g)Fume Hood Required. If hood unavailable: N95 or P100 Half-Mask.Double Nitrile (Outer: 5 mil / 0.12mm). Change outer pair immediately if contaminated.[7]Safety Goggles (Indirect Vent) to prevent dust ingress.Lab Coat (Cotton/Poly blend), buttoned to neck.
Bulk Handling (> 10g) or MillingPAPR (Powered Air Purifying Respirator) or Dedicated Powder Hood.Extended Cuff Nitrile (taped to lab coat sleeves) or Butyl Rubber for prolonged contact.Face Shield + Safety Goggles.[8][9]Tyvek® Sleeves or Disposable Coveralls.
Reaction Monitoring (Liquid/Solvent)Fume Hood Sash at proper height.Single Nitrile (Standard 4 mil). Check solvent compatibility (e.g., DCM requires PVA).Safety Glasses with Side Shields.[7]Standard Lab Coat.
Spill Cleanup (Solid)P100 Respirator (HEPA).Double Nitrile or Heavy Duty Utility Gloves.Safety Goggles.Tyvek® Coveralls recommended.[3]

Technical Justification & Protocol Logic

A. Respiratory Defense (The Dust Vector)
  • The Risk: As a substituted benzoic acid, this solid can carry a static charge, leading to "fines" (micro-particles) that drift outside the weighing boat. Inhalation causes immediate upper respiratory tract irritation (H335).

  • The Protocol:

    • Engineering Control: All weighing must occur inside a chemical fume hood or a powder containment enclosure.

    • Static Mitigation: Use an ionizing fan or anti-static gun on the spatula and weighing paper before transfer. This prevents the powder from "jumping," reducing the inhalation risk at the source.

B. Dermal Barrier (The Lipophilic Risk)
  • The Risk: The methoxy and methyl groups increase the lipophilicity of the benzoic acid core, facilitating skin penetration.

  • The Protocol:

    • Glove Selection: Standard latex is insufficient due to protein allergen risks and poor chemical resistance. Use Nitrile (minimum 5 mil thickness) .

    • Glove Inspection: Inspect for "pinholes" by inflating the glove with air prior to donning.

    • Technique: Use the "Rolling Cuff" method—fold the cuff of the glove over the lab coat sleeve to catch any falling powder, rather than tucking the glove under the sleeve.

Operational Workflow: From Storage to Disposal

Step 1: Preparation & Weighing
  • Clear the Hood: Remove unnecessary clutter to ensure laminar airflow.

  • Static Check: Discharge static from the weighing boat using an ionizer.

  • Transfer: Use a disposable anti-static spatula. Do not pour from the bottle; scoop to minimize dust clouds.

  • Decon: Wipe the exterior of the stock bottle with a dry Kimwipe inside the hood before returning it to storage.

Step 2: Reaction Setup
  • Solvent Addition: Add solvent slowly to the solid to avoid "puffing" (displacement of air carrying powder particles).

  • Dissolution: Once dissolved, the respiratory hazard drops significantly, but the splash hazard (skin/eye) increases.

Step 3: Disposal (Cradle-to-Grave)
  • Solid Waste: Contaminated weighing papers, gloves, and dry spills must go into Solid Hazardous Waste (labeled "Solid Organic Irritant").

  • Liquid Waste: Mother liquors and washes go to Non-Halogenated Organic Solvents (unless halogenated solvents like DCM were used).

  • Aquatic Protection: NEVER pour aqueous washes down the sink. Collect all aqueous layers (even if pH neutral) as hazardous waste due to potential aquatic toxicity of the biphenyl residue.

Visualized Safety & Logic Workflow

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyProtocol Start START: Handling 2-(4-Methoxy-2-methylphenyl)benzoic acid RiskAssess Risk Assessment: Quantity & State Start->RiskAssess IsSolid Is it Solid/Powder? RiskAssess->IsSolid IsLargeQty Quantity > 10g? IsSolid->IsLargeQty Yes PPE_Standard PPE: Nitrile Gloves (5mil) Safety Glasses Lab Coat IsSolid->PPE_Standard No (Solution) HoodWork Engineering Control: Standard Fume Hood IsLargeQty->HoodWork No PowderHood Engineering Control: Powder Containment / PAPR IsLargeQty->PowderHood Yes HoodWork->PPE_Standard PPE_High PPE: Double Gloves Face Shield Tyvek Sleeves PowderHood->PPE_High StaticControl CRITICAL STEP: Use Ionizer/Anti-Static Gun PPE_Standard->StaticControl PPE_High->StaticControl Dissolution Dissolution Step: Add Solvent Slowly StaticControl->Dissolution DisposalCheck Disposal Phase Dissolution->DisposalCheck SolidWaste Bin: Solid Hazardous Waste (Trace Organics) DisposalCheck->SolidWaste Gloves/Paper LiquidWaste Bin: Non-Halogenated Solvents DisposalCheck->LiquidWaste Mother Liquor AqueousWaste Bin: Aqueous Waste (NO DRAIN DISPOSAL) DisposalCheck->AqueousWaste Washes

Figure 1: Operational Logic Flow for Handling Organic Solid Intermediates. Note the critical distinction in engineering controls based on quantity and the strict prohibition of drain disposal.

Emergency Response Plan

  • Eye Contact: Immediate irrigation for 15 minutes .[3][6][7][8][10][11] Do not use neutralizers. The lipophilicity requires thorough flushing to mechanically remove particles.

  • Skin Contact: Wash with soap and water.[1][2][3][4][6][7][8][10][12] Do not use ethanol or organic solvents to wipe skin; this will increase absorption of the compound into the dermis.

  • Spill (Solid):

    • Evacuate immediate area if dust is airborne.[3][6]

    • Don N95/P100 respirator.

    • Cover spill with wet paper towels (to suppress dust) before wiping.

    • Place all waste in a sealed bag immediately.

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste.[Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[Link]

Sources

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